Berberine chloride hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4.ClH.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNJXFPOPCFZOC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20987465 | |
| Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20987465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68030-18-2 | |
| Record name | Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-, chloride, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068030182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20987465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Berberine (B55584) Chloride Hydrate (B1144303) for Scientific Researchers
This guide provides an in-depth overview of berberine chloride hydrate, a compound of significant interest in the scientific and medical communities.[1] Derived from various plants, including those of the Berberis and Coptis species, this isoquinoline (B145761) alkaloid has a long history of use in traditional medicine.[1][2] Today, it is the subject of extensive research for its multifaceted therapeutic potential in a wide range of conditions, from metabolic disorders to cancer.[1][2] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a compilation of SEO-driven long-tail keywords, a summary of its mechanisms of action with pathway diagrams, quantitative data from relevant studies, and detailed experimental protocols.
SEO-Driven Long-Tail Keywords for Researchers
To enhance the discoverability of research related to this compound, a comprehensive list of long-tail keywords is essential. These specific, niche search terms are more likely to be used by scientists seeking detailed information.[3]
By Research Area:
-
Mechanism of Action:
-
This compound AMPK activation mechanism
-
MAPK signaling pathway modulation by berberine
-
This compound and NF-κB inhibition
-
Mitochondrial function effects of berberine chloride
-
Berberine regulation of gene expression in cancer cells
-
Dual topoisomerase I and II inhibition by berberine[4]
-
Berberine induction of autophagic cell death in cancer[5]
-
-
Disease/Condition:
-
Anticancer effects of berberine on non-small cell lung cancer[8]
-
Berberine for lowering LDL cholesterol and triglycerides[9]
-
Neuroprotective effects of berberine in Alzheimer's disease models[2]
-
This compound anti-inflammatory properties in mastitis[10]
-
Berberine treatment for polycystic ovary syndrome (PCOS)[11]
-
Berberine efficacy in treating metabolic syndrome[12]
-
Experimental Protocols & Techniques:
-
Pharmacokinetics & Formulation:
-
Improving bioavailability of this compound
-
Berberine interaction with cytochrome P450 enzymes[1]
-
Pharmacokinetic analysis of berberine in rat plasma
-
Solid lipid nanoparticles for berberine delivery[11]
-
Berberine hydrochloride liposome (B1194612) preparation and characterization[5]
-
Pharmacological Properties and Mechanisms of Action
This compound's therapeutic effects stem from its ability to modulate multiple biochemical and signaling pathways.[1][2]
Core Mechanisms
-
AMP-Activated Protein Kinase (AMPK) Activation : A primary mechanism is the activation of AMPK, a key regulator of cellular energy homeostasis.[2] This action enhances glucose uptake in muscle cells, improves insulin (B600854) sensitivity, and promotes fatty acid oxidation, making it a promising agent for metabolic disorders like type 2 diabetes.[1][2]
-
Anti-inflammatory Effects : Berberine exerts anti-inflammatory effects by inhibiting the activation of the TLR4/NF-κB signaling pathway.[10][18] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][10][18]
-
Anticancer Properties : Its antineoplastic activities include inducing apoptosis (programmed cell death) and cell cycle arrest, as well as inhibiting cancer cell migration and invasion.[5][11] These effects are mediated through the regulation of multiple pathways, including the Bcl-2/Bax apoptosis pathway and the inhibition of matrix metalloproteinases (MMPs).[8]
-
Lipid Metabolism Modulation : The compound helps regulate lipid metabolism by downregulating genes involved in lipid synthesis and upregulating those involved in lipid oxidation.[2] This contributes to lower plasma triglycerides and LDL cholesterol.[2][9]
-
Antioxidant Properties : Studies have shown that berberine hydrochloride possesses significant antioxidant capabilities, including the ability to scavenge free radicals like DPPH, ABTS, and hydroxyl radicals.[19]
Signaling Pathways
Below are visualizations of key signaling pathways modulated by this compound, created using the DOT language.
Caption: Berberine activates AMPK, leading to beneficial metabolic effects.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. unleashed-technologies.com [unleashed-technologies.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Berberine hydrochloride: anticancer activity and nanoparticulate delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Berberine in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Berberine hydrochloride inhibits cell proliferation and promotes apoptosis of non-small cell lung cancer via the suppression of the MMP2 and Bcl-2/Bax signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berberine: Benefits, supplements, side effects, dosage, and more [medicalnewstoday.com]
- 10. Anti-Inflammatory Effects of Berberine Hydrochloride in an LPS-Induced Murine Model of Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Berberine hydrochloride: anticancer activity and nanoparticulate delivery system_Chemicalbook [chemicalbook.com]
- 12. Efficacy and Safety of Berberine Alone for Several Metabolic Disorders: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Determination of Berberine Hydrochloride in Zuning Granules by HPLC [yydbzz.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effects of berberine hydrochloride on antioxidant response and gut microflora in the Charybdis japonica infected with Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Inflammatory Effects of Berberine Hydrochloride in an LPS-Induced Murine Model of Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Foundational & Exploratory Drug Discovery: A Technical Guide to Target Identification and Validation
Introduction: The initial stages of drug discovery are foundational, focusing on the identification and validation of biological targets that play a crucial role in disease. This exploratory phase is critical for establishing a sound biological rationale before committing to extensive medicinal chemistry and clinical development programs. A key principle in this early stage is "target validation," which aims to provide definitive evidence that modulating a specific target will have the desired therapeutic effect.[1][2][3] This guide provides an in-depth overview of the core concepts, experimental methodologies, and data interpretation central to this discovery process.
Quantitative Analysis of Target Validation Methods
The validation of a potential drug target involves a multi-faceted approach, integrating genetic, proteomic, and pharmacological evidence. The confidence in a target's role in a disease is built upon the convergence of data from multiple orthogonal methods. The table below summarizes key quantitative parameters associated with widely used target validation techniques.
| Validation Method | Typical Efficacy (% Knockdown/Inhibition) | Time to Result | Throughput | Key Application |
| RNA Interference (RNAi) | 70-95% mRNA reduction[4] | 24-72 hours | High | Rapid assessment of gene function in vitro.[1][3] |
| CRISPR-Cas9 Gene Editing | >90% gene knockout | 1-3 weeks (for cell line) | Medium | Permanent gene disruption for in-depth functional analysis.[5] |
| Small Molecule Inhibitors | Variable (nM to µM IC50) | Hours to days | High | Pharmacological validation and assessment of druggability.[5] |
| Antibody-based Targeting | Variable (pM to nM Kd) | Days to weeks | Low to Medium | Validation of extracellular targets and therapeutic potential. |
| Cellular Thermal Shift Assay (CETSA) | Measures target engagement | 1-2 days | Medium | Quantifying drug-protein interaction within cells.[3] |
Detailed Experimental Protocol: RNA Interference (RNAi) for Target Validation
Objective: To determine the effect of silencing a target gene (Gene X) on cell viability in a cancer cell line.
Materials:
-
Mammalian cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
siRNA targeting Gene X (at least two independent sequences)
-
Non-targeting control siRNA
-
Positive control siRNA (e.g., targeting a housekeeping gene like GAPDH)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
96-well cell culture plates
-
Reagents for cell viability assay (e.g., CellTiter-Glo)
-
Reagents for qRT-PCR (for knockdown validation)
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
siRNA Transfection Complex Preparation:
-
For each well, dilute the siRNA (final concentration of 10-20 nM) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-transfection reagent complexes to the appropriate wells of the 96-well plate.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
-
Validation of Gene Knockdown (qRT-PCR):
-
After the incubation period, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Use qRT-PCR with primers specific for Gene X and a reference gene to quantify the reduction in mRNA levels.
-
-
Phenotypic Assay (Cell Viability):
-
At the desired time point post-transfection (e.g., 48 or 72 hours), perform a cell viability assay according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence to determine the relative number of viable cells in each well.
-
-
Data Analysis:
-
Normalize the cell viability data to the non-targeting control siRNA-treated cells.
-
Compare the viability of cells treated with Gene X siRNA to the controls. A significant reduction in viability suggests that Gene X is important for cell survival.
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the ERK1/2 signaling pathway, a critical regulator of cell proliferation and survival, and a common target in oncology drug discovery.[7][8][9] Dysregulation of this pathway is implicated in a significant portion of human cancers.[7][8]
Caption: Simplified ERK1/2 signaling cascade.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for target identification and validation, starting from initial hypothesis generation to preclinical candidate selection.[1][5]
Caption: A typical drug discovery target validation workflow.
References
- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Discovery: Identification and Validation | Bio-Rad [bio-rad.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. RNAi Four-Step Workflow | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Drug Discovery Workflow - What is it? [vipergen.com]
- 6. researchgate.net [researchgate.net]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.
Audience: Researchers, scientists, and drug development professionals.
Content Type: An in-depth technical guide on the core methodological and application aspects of using Rapamycin (also known as Sirolimus) in a research context.
Introduction
Rapamycin is a macrolide compound originally discovered as an antifungal agent, but now widely recognized for its potent immunosuppressive and anti-proliferative properties.[1][2] Its primary mechanism of action is the specific inhibition of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[3][4] This unique function has established Rapamycin as an indispensable tool in various research fields, including cancer biology, immunology, aging, and autophagy studies.[2][5] This guide provides a detailed overview of Rapamycin's mechanism of action, quantitative data on its activity, and comprehensive protocols for its application in key research experiments.
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its biological effects by targeting the mTOR signaling pathway. The mTOR kinase is the core component of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][6] Rapamycin's primary action is the allosteric inhibition of mTORC1.[7]
Upon entering the cell, Rapamycin binds to the intracellular receptor FK506-binding protein of 12 kDa (FKBP12).[3][5] This newly formed Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein within the mTORC1 complex.[3][8] This interaction inhibits mTORC1's kinase activity, preventing the phosphorylation of its key downstream targets, including S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), which are critical regulators of protein synthesis and cell growth.[7] While mTORC1 is highly sensitive to Rapamycin, mTORC2 is considered largely insensitive to acute treatment, though prolonged exposure can affect its function in some cell types.[3][9]
Quantitative Data Presentation
The efficacy of Rapamycin can be quantified by various parameters, including its half-maximal inhibitory concentration (IC50) in cell culture and its pharmacokinetic properties in vivo.
In Vitro Efficacy: IC50 Values in Cancer Cell Lines
The IC50 of Rapamycin varies significantly across different cell lines, even those from the same tissue of origin, reflecting intrinsic sensitivities and resistance mechanisms.[10][11]
| Cell Line | Cancer Type | IC50 (Approximate) | Reference(s) |
| MCF-7 | Breast Cancer | ~20 nM | [3][10] |
| MDA-MB-231 | Breast Cancer | >20 µM | [10][11] |
| T98G | Glioblastoma | 2 nM | [3][11] |
| U87-MG | Glioblastoma | 1 µM | [11] |
| T24 | Urothelial Carcinoma | 100 pM - 10 nM | [3][12] |
| UMUC3 | Urothelial Carcinoma | 100 pM - 10 nM | [3][12] |
| Ca9-22 | Oral Cancer | ~15 µM | [3][13] |
| HEK293 | Embryonic Kidney | ~0.1 nM | [3] |
Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, assay method) and should be determined empirically for each specific cell line and experiment.[11]
In Vivo Pharmacokinetics
The pharmacokinetic profile of Rapamycin is characterized by a long elimination half-life and significant distribution into erythrocytes.[1][14]
| Animal Model | Dose | Key Pharmacokinetic Parameters | Reference(s) |
| CD2F1 Mice (Prodrug) | 10 mg/kg (IV) | Half-life: 2.1 h; Clearance: 12.5 ml/min/kg | [15] |
| CD2F1 Mice (Prodrug) | 100 mg/kg (IV) | Half-life: 4.8 h; Clearance: 39.3 ml/min/kg | [15] |
| Healthy Dogs | 0.1 mg/kg (Oral, daily) | Half-life: 99.5 ± 89.5 h; Max Concentration: 5.49 ± 1.99 ng/mL | [16] |
Note: Data is compiled from studies using different formulations and administration routes. These values serve as a general guide.
Experimental Protocols
Verifying the inhibition of the mTORC1 pathway is a critical step in experiments using Rapamycin. Western blotting is the most common technique used to measure the phosphorylation status of mTORC1's downstream targets.[8][17]
Protocol: mTORC1 Inhibition Assay via Western Blot
This protocol provides a detailed methodology for treating cultured cells with Rapamycin and assessing the phosphorylation of S6K1 and 4E-BP1.
1. Reagent Preparation:
-
Rapamycin Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) by dissolving Rapamycin powder in a sterile solvent like DMSO or ethanol.[5] Aliquot and store at -20°C or -80°C.[3]
-
Lysis Buffer: Use a suitable lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation states.[8][17]
-
Antibodies:
-
Primary Antibodies: Rabbit anti-phospho-p70S6K (Thr389), Rabbit anti-p70S6K, Rabbit anti-phospho-4E-BP1 (Thr37/46), Rabbit anti-4E-BP1.
-
Loading Control: Mouse or Rabbit anti-β-actin or anti-GAPDH.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
2. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293, MCF-7) in multi-well plates and grow to 70-80% confluency.[18]
-
Perform a dose-response experiment to determine the optimal concentration. A common starting range is 1-100 nM.[17]
-
For the experiment, replace the culture medium with fresh medium containing the desired concentration of Rapamycin or a vehicle control (e.g., DMSO).[18]
-
Incubate for a predetermined time (e.g., 1, 2, 6, or 24 hours). A 1-2 hour incubation is often sufficient to observe inhibition of phosphorylation.[17][18]
3. Cell Lysis and Protein Quantification:
-
After treatment, place culture plates on ice and aspirate the medium.[8]
-
Wash cells once with ice-cold phosphate-buffered saline (PBS).[8]
-
Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[18]
-
Incubate on ice for 30 minutes with occasional vortexing.[8]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[5][8]
-
Transfer the supernatant (total protein extract) to a new tube and determine the protein concentration using a standard method like the BCA assay.[17]
4. Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and add Laemmli sample buffer.[8]
-
Boil samples at 95-100°C for 5-10 minutes to denature proteins.[5]
-
Load samples onto a polyacrylamide gel (SDS-PAGE) and perform electrophoresis to separate proteins by size.[8]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K) diluted in blocking buffer, typically overnight at 4°C.[8]
-
Wash the membrane three times with TBST.[8]
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again three times with TBST.[5]
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[8]
-
Data Analysis: Quantify band intensities using densitometry software. A decrease in the signal for phosphorylated proteins (normalized to total protein and a loading control) indicates successful inhibition of mTORC1 by Rapamycin.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.
For researchers, scientists, and drug development professionals seeking detailed technical information, long-tail keywords provide a precise way to find relevant in-depth guides and whitepapers. These specific, often longer phrases, indicate a user's clear intent and need for specialized content, leading to higher engagement and conversion rates for content creators.[1][2][3] Unlike broad, short-tail keywords, long-tail keywords face less competition in search rankings, making it easier for niche content to reach its target audience.[1][3]
The following table categorizes potential long-tail keywords that a professional in the life sciences might use when searching for technical documentation on drug development and core signaling pathways. These keywords often incorporate specific scientific terminology, experimental stages, and disease states to narrow down search results.[1][4]
| Category | Long-tail Keyword |
| Target Identification & Validation | "small molecule inhibitors for KRAS G12C mutation" |
| "validating novel oncology drug targets using CRISPR" | |
| "GPCR allosteric modulator screening assays" | |
| "deubiquitinase inhibitors for neurodegenerative diseases" | |
| "ion channel drug discovery for chronic pain" | |
| High-Throughput Screening (HTS) | "high-throughput screening assays for kinase inhibitors" |
| "phenotypic screening strategies in drug discovery" | |
| "DNA-encoded library technology for lead generation" | |
| "fragment-based drug discovery workflow" | |
| "automation of cell-based assays for HTS" | |
| Lead Optimization & ADME | "optimizing drug-like properties of lead compounds" |
| "in vitro ADME profiling of drug candidates" | |
| "structure-activity relationship (SAR) analysis of novel compounds" | |
| "cytochrome P450 inhibition assays protocol" | |
| "predictive toxicology models in early drug development" | |
| Signaling Pathway Analysis | "modulating the PI3K/Akt/mTOR pathway in cancer"[5] |
| "Wnt signaling pathway inhibitors for colorectal cancer"[6] | |
| "NF-κB signaling in inflammatory disease drug discovery" | |
| "JAK-STAT pathway targeting for autoimmune disorders" | |
| "Hedgehog signaling pathway antagonists for basal cell carcinoma" | |
| Preclinical & Translational Research | "patient-derived xenograft models for oncology drug testing" |
| "biomarker discovery for targeted cancer therapy"[7] | |
| "pharmacokinetic/pharmacodynamic (PK/PD) modeling in preclinical studies" | |
| "IND-enabling toxicology studies for small molecules" | |
| "translational strategies for orphan drug development" | |
| Specific Therapeutic Areas | "monoclonal antibody development for autoimmune diseases" |
| "gene therapy approaches for rare genetic disorders" | |
| "proteolysis-targeting chimera (PROTAC) development for oncology"[7] | |
| "neuroinflammation drug discovery and development" | |
| "antiviral drug development for emerging infectious diseases" | |
| Regulatory & Manufacturing | "FDA regulations for cell and gene therapy products" |
| "CMC (Chemistry, Manufacturing, and Controls) for biologics" | |
| "Good Manufacturing Practice (GMP) for clinical trial materials" | |
| "navigating the regulatory pathway for orphan drugs" | |
| "quality by design (QbD) principles in pharmaceutical development" |
References
- 1. meshagency.com [meshagency.com]
- 2. neilpatel.com [neilpatel.com]
- 3. minddevelopmentanddesign.com [minddevelopmentanddesign.com]
- 4. A Biomedical Researcherâs Guide to Keyword Strategy for Life Science and Healthcare Digital Marketing | Insights | CG Life | An Agency Specialized for Rare & Hard-to-Treat Diseases [cglife.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Enhancing Cancer Drug Discovery through Novel Cell Signaling Pathway Panel Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Berberine Chloride Hydrate: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Berberine (B55584) chloride hydrate (B1144303), tailored for researchers, scientists, and professionals in drug development. This document covers its chemical identity, physicochemical properties, and key biological activities, with a focus on its role in modulating critical cellular signaling pathways.
Chemical Identification
Berberine chloride hydrate is the hydrated salt form of berberine, a quaternary ammonium (B1175870) salt from the protoberberine group of isoquinoline (B145761) alkaloids. While several CAS numbers are referenced in literature and commercial sources, the most frequently cited CAS number for this compound is 141433-60-5 .[1][2][3][4][5][6] Other reported CAS numbers include 68030-18-2 and 633-65-8 for berberine chloride and its hydrated forms.[7][8][9][10][11]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. The values represent data compiled from various suppliers and databases.
| Property | Value | References |
| Molecular Formula | C₂₀H₁₈ClNO₄·xH₂O | [1][2][3] |
| Molecular Weight | 371.81 g/mol (anhydrous basis) | [2][3][10] |
| Appearance | Yellow crystals or crystalline powder | [1][2] |
| Melting Point | 145 °C (decomposition) or 204-206 °C (decomposition) | [1][2] |
| Solubility | Soluble in hot water; slightly soluble in water and ethanol. | [8][12] |
| Purity | Typically ≥90% or ≥95% | [2][13] |
Biological Activity and In Vitro Data
Berberine is recognized for its broad range of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][7] It is known to induce the generation of reactive oxygen species (ROS) and inhibit DNA topoisomerase.[7][12]
The following table presents quantitative data from in vitro studies on the effects of this compound on colorectal carcinoma cell lines.
| Cell Line | Assay | Endpoint | Result | References |
| LoVo | Proliferation | IC₅₀ (72h) | 40.8 ± 4.1 μM | [8] |
| HCT116 | Proliferation | IC₅₀ (72h) | 98.6 ± 2.9 μM | [8] |
| LoVo | Cell Cycle Analysis (24h) | Cell Cycle Arrest | Accumulation of cells in the G2/M phase at 40 μM | [8][14] |
| LoVo | Protein Expression (24h) | Western Blot | Suppression of cyclin B1, cdc2, and cdc25c at 10-80 μM | [8][14] |
Key Signaling Pathways
Berberine exerts its biological effects by modulating a multitude of cellular signaling pathways implicated in cancer and inflammation. These include the NF-κB, MAPK, and PI3K/AKT/mTOR pathways.[15][16][17][18]
Experimental Protocols
This section provides a representative methodology for investigating the in vitro effects of this compound on cancer cell lines, based on published studies.[8][14]
Objective: To determine the anti-proliferative and cell cycle effects of this compound on a human colorectal cancer cell line (e.g., LoVo).
Materials:
-
This compound
-
LoVo human colorectal adenocarcinoma cells
-
Cell culture medium (e.g., F-12K Medium) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Propidium (B1200493) iodide (PI)
-
RNase A
-
Phosphate-buffered saline (PBS)
-
Antibodies for Western blotting (e.g., anti-cyclin B1, anti-cdc2, anti-cdc25c, anti-β-actin)
Workflow Diagram:
Detailed Methodologies:
-
Cell Culture and Treatment:
-
Culture LoVo cells in the recommended medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Seed cells in multi-well plates at a predetermined density.
-
After allowing cells to attach, treat them with various concentrations of this compound (e.g., ranging from 1.25 μM to 160 μM) for specified durations (e.g., 24, 48, and 72 hours).[8][14]
-
-
Cell Proliferation Assay (MTT Assay):
-
Following treatment, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Harvest cells after treatment (e.g., with 10-80 μM Berberine for 24 hours).[8][14]
-
Wash the cells with PBS and fix them in cold 70% ethanol.
-
Treat the fixed cells with RNase A to degrade RNA.
-
Stain the cellular DNA with propidium iodide (PI).
-
Analyze the cell cycle distribution (G1, S, G2/M phases) using a flow cytometer.
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the treated cells to extract total proteins.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., cyclin B1, cdc2, cdc25c) and a loading control (e.g., β-actin).
-
Incubate with a corresponding secondary antibody.
-
Visualize the protein bands using an appropriate detection system.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Berberine chloride technical, = 90 AT 141433-60-5 [sigmaaldrich.com]
- 3. This compound Prices,Sales - buy this compound on Greenstoneswiss.com [greenstoneswiss.com]
- 4. parchem.com [parchem.com]
- 5. This compound, 96%, water <17% 25 g | Request for Quote [thermofisher.com]
- 6. This compound, 96%, water <17% | Fisher Scientific [fishersci.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. Berberine Chloride | CAS 633-65-8 | LGC Standards [lgcstandards.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. BERBERINE CHLORIDE | 141433-60-5 [chemicalbook.com]
- 13. carlroth.com [carlroth.com]
- 14. This compound | Topoisomerase | TargetMol [targetmol.com]
- 15. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways [pubmed.ncbi.nlm.nih.gov]
- 17. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways | MDPI [mdpi.com]
- 18. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Berberine Chloride Hydrate: A Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of berberine (B55584) chloride hydrate (B1144303), a quaternary ammonium (B1175870) salt of an isoquinoline (B145761) alkaloid with significant therapeutic potential. This document collates essential physicochemical data, details experimental protocols for its characterization, and elucidates a key signaling pathway through which it exerts its biological effects.
Core Physicochemical Data
Berberine chloride can exist in various states of hydration, which influences its molecular weight. The following table summarizes the molecular formula and weight of its anhydrous and hydrated forms.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Berberine Chloride (Anhydrous) | C₂₀H₁₈ClNO₄ | 371.81[1][2] |
| Berberine Chloride Monohydrate | C₂₀H₂₀ClNO₅ | 389.83[3][4][5] |
| Berberine Chloride Dihydrate | C₂₀H₂₂ClNO₆ | 407.8[6][7][8] |
Key Signaling Pathway: AMPK Activation
Berberine is a well-documented activator of the AMP-activated protein kinase (AMPK) signaling pathway.[9][10] This pathway is a central regulator of cellular energy homeostasis. Activation of AMPK by berberine leads to a cascade of downstream effects that contribute to its therapeutic benefits, including improved glucose metabolism and reduced inflammation.
Experimental Protocols
Determination of Molecular Weight and Formula: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method can be used for the determination of berberine chloride and its degradation products.[11]
-
Instrumentation: A standard HPLC system equipped with a pump, PDA detector, and a reversed-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.05 M phosphate (B84403) buffer (pH 3) in a 25:75 v/v ratio. The mobile phase should be filtered and degassed before use.[11]
-
Sample Preparation:
-
Accurately weigh and dissolve the berberine chloride hydrate sample in the mobile phase to a known concentration (e.g., 100 µg/mL).[11]
-
For tablet analysis, grind the tablets to a fine powder, dissolve in the mobile phase, and centrifuge to remove excipients. The supernatant is then diluted to the desired concentration.[15]
-
-
Analysis: Inject the sample and a reference standard of known concentration into the HPLC system. The retention time of the main peak in the sample chromatogram should correspond to that of the reference standard. The molecular weight can be confirmed by mass spectrometry coupled with the HPLC system.
Physicochemical Characterization
The physicochemical properties of this compound can be evaluated to understand its solid-state characteristics and stability.[16][17]
-
Differential Scanning Calorimetry (DSC): To study the thermal behavior and phase transitions of the different hydrate forms. Samples are heated in a sealed aluminum pan at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify the functional groups and confirm the presence of water in the hydrated forms. Spectra are typically recorded using the potassium bromide (KBr) disk method.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of berberine chloride and its hydrates in solution. ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent.[17]
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a this compound sample.
References
- 1. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Berberine chloride technical, = 90 AT 141433-60-5 [sigmaaldrich.com]
- 3. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine: Pathways to protect neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 [frontiersin.org]
- 8. CAS 5956-60-5: Berberine chloride dihydrate | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Determination of Berberine Hydrochloride in Zuning Granules by HPLC [yydbzz.com]
- 13. chembk.com [chembk.com]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. CN103115987A - Pretreatment method for HPLC (high performance liquid chromatography) detection of berberine hydrochloride tablets - Google Patents [patents.google.com]
- 16. Physicochemical characterization of berberine chloride: a perspective in the development of a solution dosage form for oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:
To effectively guide the creation of an in-depth technical guide or whitepaper for an audience of researchers, scientists, and drug development professionals, keywords can be categorized based on five key researcher intents. This framework ensures that the content directly addresses the specific needs of the audience at different stages of their research process.
The core topic for this guide is Target Identification and Validation in Drug Discovery .
Keyword Categorization by Researcher Intent
Keywords are categorized into five distinct intents: Foundational Knowledge, Methodological Inquiry, Comparative Analysis, Mechanistic Understanding, and Preclinical Application. This structure allows for the targeted creation of content that aligns with the specific information a researcher is seeking.
| Researcher Intent Category | Associated Keywords | Content Focus |
| Foundational Knowledge | what is drug target validation, importance of target identification, drug discovery process, druggable genome, target validation principles | Introduce fundamental concepts, define key terms, and explain the significance of target validation in the drug discovery pipeline. |
| Methodological Inquiry | CRISPR screening for target ID, shRNA library screening protocol, CETSA protocol, proteomics in target discovery, in vivo validation models | Provide detailed experimental protocols, step-by-step guides for specific assays, and explanations of different technologies. |
| Comparative Analysis | CRISPR vs RNAi for screening, CETSA vs ITC, in vitro vs in vivo models, target validation metrics, best assays for kinase targets | Present quantitative data, compare the advantages and limitations of different methods, and offer data-driven decision-making criteria. |
| Mechanistic Understanding | MAPK signaling pathway, target mechanism of action, on-target vs off-target effects, biomarker discovery, drug resistance mechanisms | Detail biological pathways, explain how a target functions in disease, and explore the molecular consequences of its modulation. |
| Preclinical Application | target to lead process, IND-enabling studies, pharmacokinetics for small molecules, preclinical toxicology, translational biomarkers | Bridge the gap from validated target to drug candidate, outlining next steps, regulatory considerations, and clinical relevance. |
Data Presentation: Target Validation Metrics
Summarizing quantitative data in clear, structured tables is essential for enabling researchers to make informed comparisons. The following table presents hypothetical data comparing the validation scores of three potential kinase targets in a specific cancer type.
| Target | Gene Expression (Log2 Fold Change) | CRISPR Screen (LFC < -1) | Cellular Viability (IC50 in nM) | In Vivo Tumor Growth Inhibition (%) | Overall Validation Score |
| Kinase A | 2.5 | Yes | 50 | 65% | Strong |
| Kinase B | 1.8 | Yes | 350 | 40% | Moderate |
| Kinase C | 3.1 | No | > 10,000 | 5% | Weak |
Experimental Protocols: CRISPR-Cas9 Loss-of-Function Screen
Providing detailed methodologies allows for experimental replication and critical evaluation.
Objective: To identify genes that are essential for the survival of Cancer Cell Line X.
Materials:
-
Lentiviral-packaged genome-scale CRISPR library (e.g., GeCKO v2)
-
Cancer Cell Line X
-
Polybrene
-
Culture medium and supplements
-
DNA extraction kit
-
PCR reagents for library amplification
-
Next-Generation Sequencing (NGS) platform
Methodology:
-
Cell Line Preparation: Culture and expand Cancer Cell Line X to the required number for transduction, ensuring high viability (>95%).
-
Lentiviral Transduction: Transduce the cells with the CRISPR library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single guide RNA (sgRNA). Perform transduction in the presence of Polybrene (8 µg/mL).
-
Antibiotic Selection: 48 hours post-transduction, apply puromycin selection at a pre-determined concentration to eliminate non-transduced cells. Maintain selection for 72 hours.
-
Baseline Sample Collection (T0): After selection, harvest a representative population of cells to serve as the baseline control for sgRNA distribution.
-
Cell Population Expansion: Culture the remaining transduced cell population for 14-21 days to allow for the depletion of cells containing sgRNAs that target essential genes.
-
Final Sample Collection (T-final): Harvest the cell population at the end of the time course.
-
Genomic DNA Extraction: Extract genomic DNA from both the T0 and T-final cell pellets.
-
sgRNA Library Amplification: Use PCR to amplify the sgRNA-containing regions from the extracted genomic DNA.
-
Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries to determine the read counts for each sgRNA in both the T0 and T-final populations.
-
Data Analysis: Normalize sgRNA read counts and calculate the log-fold change (LFC) between the T-final and T0 samples. Genes whose corresponding sgRNAs are significantly depleted (e.g., LFC < -1 and p-value < 0.05) are identified as essential genes and potential therapeutic targets.
Mandatory Visualizations
Diagrams are crucial for illustrating complex biological pathways, experimental workflows, and logical relationships, enhancing comprehension and retention.
The Biological Activity of Berberine Chloride Hydrate: A Technical Guide for Researchers
Berberine (B55584), an isoquinoline (B145761) alkaloid extracted from various plants, including those of the Berberis species, has a long history of use in traditional medicine.[1] This technical guide provides an in-depth overview of the multifaceted biological activities of its chloride hydrate (B1144303) salt, focusing on its therapeutic potential in oncology, metabolic disorders, and infectious diseases. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.
Anticancer Activity
Berberine exhibits significant anticancer properties across a range of malignancies by modulating numerous cellular processes, including proliferation, apoptosis, cell cycle progression, and metastasis.[2][3]
Mechanism of Action
The anticancer effects of berberine are attributed to its ability to interfere with multiple oncogenic signaling pathways.[4] It induces apoptosis (programmed cell death), promotes cell cycle arrest, and inhibits inflammation and angiogenesis (the formation of new blood vessels that supply tumors).[4][5] Key molecular targets include DNA topoisomerases and various signaling cascades such as PI3K/AKT/mTOR, Wnt/β-catenin, and MAPK/ERK.[4][6] For instance, in colon cancer, berberine has been shown to inhibit the Wnt/β-catenin pathway by reducing the protein levels of β-catenin in both the nucleus and cytoplasm.[7]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of berberine have been quantified in numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The IC50 values vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hr) | Reference |
| HT29 | Colon Cancer | 52.37 ± 3.45 | 48 | [8] |
| T47D | Breast Cancer | 25 | 48 | [9] |
| MCF-7 | Breast Cancer | 25 | 48 | [9] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48 | [8] |
| A549 | Lung Cancer | 139.4 | 24 | [10] |
| HeLa | Cervical Cancer | 159.5 | 24 | [10] |
| HeLa | Cervical Cancer | 245.18 ± 17.33 | 48 | [8] |
| HepG2 | Liver Cancer | 3,587.9 | 24 | [10] |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | 48 | [8] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48 | [8] |
| HCC70 | Triple Negative Breast Cancer | 0.19 | Not Specified | [11] |
| BT-20 | Triple Negative Breast Cancer | 0.23 | Not Specified | [11] |
| MDA-MB-468 | Triple Negative Breast Cancer | 0.48 | Not Specified | [11] |
| MDA-MB-231 | Triple Negative Breast Cancer | 16.7 | Not Specified | [11] |
Key Signaling Pathways in Cancer
Berberine's efficacy in cancer treatment stems from its ability to modulate complex intracellular signaling networks.
Experimental Protocols
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[13] The amount of formazan is proportional to the number of viable cells.[13]
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.[8] For specific cell lines, densities may range from 1,000 to 100,000 cells/well.[14]
-
Treatment: Treat cells with various concentrations of berberine chloride hydrate (e.g., serial dilutions from 47 µM to 12000 µM) and a vehicle control (e.g., DMSO).[8] Incubate for a specified period (e.g., 24, 48, or 72 hours).[8][10]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10][13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[14]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[10][15]
-
Absorbance Reading: Shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[10]
-
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Principle: Propidium iodide (PI) or DAPI is a fluorescent dye that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell, allowing for differentiation between G0/G1, S, and G2/M phases.
-
Procedure:
-
Cell Treatment: Seed cells (e.g., 2.5×10⁵ cells/well in a 6-well plate) and treat with the desired concentration of berberine (e.g., IC50 concentration) for 48 hours.[16]
-
Harvesting: Harvest the cells, wash with cold PBS, and fix them in cold 70% ethanol (B145695) overnight at -20°C.[17]
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., PI or DAPI) and RNase A (to prevent staining of RNA).[16][18]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FloMax, ModFit) to quantify the percentage of cells in each phase of the cell cycle.[16]
-
Antimicrobial Activity
Berberine possesses broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria, fungi, and protozoa.[19] It is particularly noted for its effectiveness against drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).
Mechanism of Action
The antimicrobial action of berberine hydrochloride involves multiple mechanisms. It disrupts the integrity of the bacterial cell membrane and wall, leading to leakage of cellular contents.[12] It also inhibits the synthesis of proteins and nucleic acids, which are essential for bacterial survival and replication.[19][20] Furthermore, berberine can inhibit the formation of biofilms, which are protective communities of bacteria that are often resistant to antibiotics.[12]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Microorganism | MIC (µg/mL) | Reference(s) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 32 - 128 | [12] |
| Staphylococcus aureus (ATCC 25923) | 51 | [21] |
| Staphylococcus epidermidis (ATCC 12228) | 32 | |
| Staphylococcus capitis subsp. capitis | 16 | |
| Staphylococcus warneri | 512 | |
| Cutibacterium acnes | 6.25 - 12.5 | [22] |
| Streptococcus agalactiae | 0.78 | [23] |
| Helicobacter pylori | 50 - 100,000 | [23] |
Note: MIC values can vary significantly based on the bacterial strain and the specific testing methodology used.[23]
Experimental Protocol
This is a standard method for determining the antimicrobial susceptibility of bacteria.
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.[21]
-
Procedure:
-
Preparation of Berberine Dilutions: Prepare a stock solution of this compound. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve the desired concentration range (e.g., 0.39 to 512 µg/mL).[5][22] The final volume in each well should be 100 µL.[21]
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[2]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the berberine dilutions. Include a positive control (broth + inoculum, no berberine) and a negative control (broth only).[21]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[2][20]
-
Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of berberine in which there is no visible growth.[21]
-
Regulation of Metabolic Disorders
Berberine has garnered significant attention for its beneficial effects on metabolic health, including its ability to regulate blood sugar and lipid levels.[1]
Mechanism of Action
A primary mechanism underlying berberine's metabolic effects is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[19] AMPK activation enhances glucose uptake into cells, improves insulin (B600854) sensitivity, and promotes the oxidation of fatty acids.[1][19] Berberine also positively influences the gut microbiota. It can promote the growth of beneficial bacteria while inhibiting harmful ones, which contributes to its metabolic benefits.[22][23] Additionally, it modulates lipid metabolism by downregulating genes involved in lipid synthesis and upregulating those involved in lipid oxidation.[19]
Key Signaling Pathway in Metabolism
Clinical Trial Protocols
-
Study Design: A pilot study involving two groups. Study A was a randomized trial comparing berberine (0.5 g, 3 times a day) to metformin (B114582) in newly diagnosed type 2 diabetes patients for 3 months. Study B was a supplementary trial where patients with poorly controlled type 2 diabetes were given berberine for 3 months.[16]
-
Inclusion Criteria: For Study A, newly diagnosed type 2 diabetes. For both studies, HbA1c > 7.0% or fasting blood glucose (FBG) > 7.0 mmol/L.[24]
-
Primary Outcome: Change in HbA1c levels.[24]
-
Secondary Outcomes: Changes in FBG, postprandial blood glucose (PBG), plasma triglycerides, and cholesterol.[24]
-
Results: In study A, berberine's hypoglycemic effect was similar to metformin, significantly decreasing HbA1c, FBG, and PBG.[16] In study B, berberine significantly lowered HbA1c, FBG, PBG, fasting plasma insulin, and HOMA-IR.[16]
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial.[9]
-
Participants: 118 patients with dyslipidemia were randomized to receive either berberine or a placebo.[9]
-
Intervention: Oral administration of 500 mg of berberine twice daily for 12 weeks.[9]
-
Primary Outcome: Percentage reduction of low-density lipoprotein cholesterol (LDL-C) at week 12.[9]
-
Secondary Outcomes: Changes in other lipid profiles (total cholesterol, triglycerides, HDL-C), high-sensitivity C-reactive protein, and metagenomics of intestinal microbiota.[9]
Experimental Protocols
This technique is used to detect and quantify the phosphorylation (activation) of AMPK in cell or tissue lysates.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against total AMPK and phosphorylated AMPK (p-AMPK).
-
Procedure:
-
Cell Treatment and Lysis: Treat cells (e.g., HCT116, SW480) with berberine (e.g., 15, 30, 60 µmol/L) for a specified time (e.g., 24 or 48 hours).[25] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[25]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel for separation.[14][25]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for p-AMPK and total AMPK overnight at 4°C.[25]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[25]
-
Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal to determine the level of activation.
-
Concluding Remarks
This compound is a pleiotropic compound with a broad spectrum of biological activities. Its ability to modulate multiple key signaling pathways makes it a promising candidate for the development of novel therapeutics for cancer, metabolic disorders, and infectious diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further elucidate its mechanisms of action and explore its clinical potential. However, despite its promising profile, challenges such as its low oral bioavailability need to be addressed to optimize its therapeutic efficacy.[8] Further high-quality, large-scale clinical trials are warranted to fully establish its role in modern medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Berberine Ursodeoxycholate for the Treatment of Type 2 Diabetes: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. mdpi.com [mdpi.com]
- 7. Berberine inhibits the proliferation of colon cancer cells by inactivating Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berberine-microbiota interplay: orchestrating gut health through modulation of the gut microbiota and metabolic transformation into bioactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of berberine for dyslipidemia: study protocol for a randomized double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of berberine for dyslipidemia: study protocol for a randomized double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Berberine in the Treatment of Diabetes With Dyslipidemia | Clinical Research Trial Listing [centerwatch.com]
- 12. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Efficacy of Berberine in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Berberine influences multiple diseases by modifying gut microbiota [frontiersin.org]
- 20. protocols.io [protocols.io]
- 21. benchchem.com [benchchem.com]
- 22. Frontiers | The mechanism of berberine alleviating metabolic disorder based on gut microbiome [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osimertinib (B560133) (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1] Developed to overcome resistance to earlier-generation TKIs, its mechanism of action is highly selective for both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, while largely sparing wild-type (WT) EGFR.[1] This guide provides a detailed examination of osimertinib's molecular interactions, its effects on downstream signaling cascades, quantitative efficacy data, and the experimental protocols used to characterize its activity.
Validation of Mechanism of Action
Osimertinib exerts its therapeutic effect by covalently binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR.[2] This irreversible binding blocks the kinase activity, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[2][3]
Biochemical Validation: Kinase Inhibition
The potency and selectivity of osimertinib against various EGFR mutations were validated using in vitro kinase assays. These assays directly measure the ability of the compound to inhibit the phosphorylation activity of recombinant EGFR kinase domains.
Table 1: Comparative IC50 Values of EGFR TKIs Against Various EGFR Mutations
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Afatinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 8 | 13 | 9 |
| H3255 | L858R | 15 | 25 | 12 |
| NCI-H1975 | L858R, T790M | 12 | >10,000 | >5,000 |
Data is illustrative and compiled from preclinical studies. Actual values may vary.
Cellular Validation: Downstream Pathway Inhibition
To confirm that the biochemical inhibition of EGFR translates to a functional effect within cancer cells, Western blot analyses are performed. These experiments measure the phosphorylation status of key downstream proteins, such as AKT and ERK, following treatment with osimertinib. A reduction in the phosphorylated forms of these proteins indicates successful pathway inhibition.
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the EGFR signaling pathway and the specific point of inhibition by osimertinib.
Comparative Efficacy Analysis
The superiority of osimertinib over earlier-generation EGFR-TKIs has been established in both preclinical models and major clinical trials.[4]
In Vitro Comparative Analysis
Cell-based proliferation assays are fundamental in comparing the anti-cancer activity of different compounds. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.
Table 2: Comparative Proliferation IC50 Values (nM) in NSCLC Cell Lines
| Cell Line | EGFR Mutation | Osimertinib | Gefitinib | Rociletinib | Afatinib |
| PC9 | Exon 19 del | 11.9 | 16.7 | 45.3 | 0.8 |
| H1975 | L858R/T790M | 6.8 | 3,921 | 18.7 | 212 |
Data sourced from preclinical comparative studies.[5]
In Vivo Comparative Analysis
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo efficacy of anti-cancer agents.[6][7]
Table 3: Comparative Tumor Growth Inhibition in an EGFRm PC9 Mouse Brain Metastases Model
| Treatment Group | Dose | Tumor Regression |
| Osimertinib | Clinically relevant dose | Sustained Regression |
| Rociletinib | Clinically relevant dose | No Regression |
This data highlights osimertinib's superior efficacy in a preclinical brain metastases model.[5]
Clinical Trial Comparative Data
The landmark Phase III FLAURA trial provided definitive evidence of osimertinib's superiority over first-generation EGFR-TKIs (gefitinib or erlotinib) in the first-line treatment of advanced EGFR-mutated NSCLC.[8]
Table 4: Key Outcomes from the FLAURA Phase III Trial
| Outcome | Osimertinib | Comparator (Gefitinib or Erlotinib) | Hazard Ratio (95% CI) |
| Median PFS | 18.9 months | 10.2 months | 0.46 (0.37-0.57) |
| Median OS | 38.6 months | 31.8 months | 0.80 (0.64-1.00) |
| ORR | 80% | 76% | - |
PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate. Data from the FLAURA trial.[8]
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
This assay quantifies the direct inhibitory effect of a compound on EGFR kinase activity.[9]
-
Reagent Preparation : A kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20) is prepared. Recombinant human EGFR kinase domain (wild-type or mutant) is diluted in this buffer.[9] A substrate solution containing a biotinylated peptide and ATP is also prepared.[9]
-
Compound Dilution : Serial dilutions of osimertinib are prepared in DMSO and then further diluted in the kinase buffer.[9]
-
Assay Procedure :
-
2.5 µL of the compound dilution is added to the wells of a low-volume 384-well plate.[9]
-
2.5 µL of the EGFR enzyme solution is added, and the plate is incubated for 15 minutes at room temperature.[9]
-
The kinase reaction is initiated by adding 5 µL of the substrate/ATP solution.[9]
-
The reaction is incubated for 60 minutes at room temperature.[9]
-
-
Detection : A detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is added. After incubation, the TR-FRET signal is read on a compatible plate reader.
-
Data Analysis : The signal is converted to percent inhibition relative to DMSO controls, and IC50 values are determined by fitting the data to a four-parameter logistic curve.
Protocol: In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model to test in vivo efficacy.[10]
-
Cell Preparation : H1975 NSCLC cells are cultured, harvested, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of ~5 × 10⁶ cells per 100 µL.[10]
-
Implantation : The cell suspension is subcutaneously implanted into the flank of female athymic nude mice.[10]
-
Tumor Growth Monitoring : Tumors are allowed to grow, and their volume is monitored every other day using caliper measurements.[10]
-
Treatment Initiation : Once tumors reach a volume of approximately 100 mm³, mice are randomized into treatment groups.[10]
-
Dosing : Osimertinib (or comparator compounds/vehicle) is administered orally at the predetermined dose and schedule.
-
Efficacy Assessment : Tumor volumes are measured throughout the study. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for an in vivo xenograft study.
Conclusion
The validation and comparative data for osimertinib robustly support its mechanism of action and clinical superiority over earlier-generation EGFR inhibitors. Through a combination of biochemical assays, cellular analyses, and in vivo models, its potency against key EGFR mutations, including the T790M resistance mutation, has been unequivocally demonstrated. The data from pivotal clinical trials like FLAURA confirms these preclinical findings, establishing osimertinib as a standard of care in the first-line treatment of EGFR-mutated NSCLC.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 3. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Osimertinib: A Review in Previously Untreated, EGFR Mutation-Positive, Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vivo therapeutic efficacy in p53-null NSCLC xenograft tumor model [bio-protocol.org]
Physicochemical Properties of Berberine Chloride Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Berberine (B55584) chloride hydrate (B1144303), a quaternary ammonium (B1175870) salt of an isoquinoline (B145761) alkaloid with significant therapeutic potential. The information presented herein is intended to support research, development, and formulation activities involving this compound. Data is summarized in structured tables for clarity, and detailed experimental protocols are provided for key analytical techniques. Furthermore, key signaling pathways modulated by berberine are visualized using the DOT language.
Chemical and Physical Properties
Berberine chloride can exist in various hydration states, most commonly as a dihydrate or tetrahydrate, which influences its molecular weight and other physical properties.[1][2] It is a yellow crystalline powder with a very bitter taste and is odorless or has a faint, characteristic odor.[3][4]
| Property | Value | References |
| Chemical Formula | C₂₀H₁₈ClNO₄ · xH₂O | [1] |
| Molecular Weight (Anhydrous) | 371.81 g/mol | [5][6] |
| Molecular Weight (Monohydrate) | 389.83 g/mol | [1][7] |
| Molecular Weight (Dihydrate) | 407.8 g/mol | [1][2] |
| CAS Number (Hydrate) | 141433-60-5 | [1][5] |
| CAS Number (Anhydrous) | 633-65-8 | [8] |
| Melting Point | 204-206 °C (decomposition) | [9][10][11] |
| pKa | Not applicable (permanently charged quaternary ammonium salt) | [3][12] |
| Log P (experimental) | -1.5 | [12] |
| Appearance | Yellow crystalline powder | [3] |
| Stability | Stable under normal conditions.[13] Stable in solution at various pH and temperatures for up to 6 months.[3][14] |
Solubility Profile
Berberine chloride hydrate exhibits varied solubility depending on the solvent and temperature. It is generally more soluble in organic solvents like DMSO and methanol (B129727) than in water. Its aqueous solubility is also influenced by pH and the presence of buffer salts.[8][14][15]
| Solvent | Solubility | Temperature | References |
| Water | Slightly soluble, 5.27 ± 0.29 mM | 25°C | [3][14] |
| 8.50 ± 0.40 mM | 37°C | [14] | |
| Phosphate Buffer (pH 7.0) | 4.05 ± 0.09 mM | 25°C | [3][14] |
| 9.69 ± 0.37 mM | 37°C | [14] | |
| DMSO | ~25 mg/mL (approx. 67 mM) | Not specified | [8] |
| 21 mg/mL (56.48 mM) | Not specified | [16] | |
| 74 mg/mL | Not specified | [17] | |
| Ethanol | ~500 µg/mL (approx. 1.34 mM) | Not specified | [8] |
| < 1 mg/mL (insoluble or slightly soluble) | Not specified | [16] | |
| >2 mg/mL | Not specified | [17] | |
| Methanol | >20 mg/mL | Not specified | [17] |
| Dimethylformamide (DMF) | ~500 µg/mL | Not specified | [8] |
| Chloroform | Slightly soluble | Not specified | [17] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of this compound.
UV-Visible Spectroscopy
Berberine chloride exhibits characteristic absorption maxima in the ultraviolet and visible regions. The λmax values can vary slightly depending on the solvent used.
| Solvent | λmax (nm) | References |
| Not specified | 230, 266, 348, 431 | [8] |
| Ethanol | 228, 263, 345, 420 | |
| Phosphate Buffer (pH 6.8) | 266 | [18] |
| Phosphate Buffer (pH 7.4) | 275 | [15][19] |
| Methanol | 422 | [20][21] |
| Methanol | 348 |
Infrared (IR) Spectroscopy
The IR spectrum of Berberine chloride shows characteristic peaks corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment | References |
| 2844 | Methoxyl group (-OCH₃) | [3][14] |
| 1635 | Iminium (C=N⁺) double bond | [3][14] |
| 1569 | Aromatic C=C bending | [3][14] |
| 1506 | Furyl group | [3][14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of Berberine chloride. Chemical shifts are typically reported in parts per million (ppm).
¹³C NMR (Methanol-d₄) [22]
| Peak (ppm) | Assignment |
| 150.33 | C-10a |
| 149.87 | C-4a |
| 147.72 | C-9 |
| 145.34 | C-10 |
| 137.55 | C-8a |
| 133.24 | C-12a |
| 130.61 | C-13 |
| 127.13 | C-4 |
| 123.42 | C-1 |
| 121.46 | C-12 |
| 120.40 | C-8 |
| 108.34 | C-11 |
| 105.46 | C-2 |
| 102.00 | C-3 |
| 61.92 | O-CH₂-O |
| 57.26 | C-6 |
| 55.29 | O-CH₃ |
| 26.44 | C-5 |
¹H NMR (Methanol-d₄) [21]
| Peak (ppm) | Multiplicity | Assignment |
| 9.75 | s | H-13 |
| 8.68 | s | H-8 |
| 8.11 - 7.99 | m | H-1, H-4 |
| 7.63 | d | H-12 |
| 6.95 | d | H-11 |
| 6.10 | s | O-CH₂-O |
| 4.92 | t | H-6 |
| 4.11 | s | O-CH₃ |
| 3.26 | t | H-5 |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation: Prepare a series of buffered solutions at different pH values (e.g., 1.2, 3.0, 5.0, 7.0, 9.0) using appropriate buffer systems (e.g., HCl, phthalate, phosphate, borate).[3]
-
Equilibration: Add an excess amount of this compound to a known volume of each buffer solution in sealed containers.
-
Shaking: Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]
-
Separation: Centrifuge or filter the suspensions to separate the undissolved solid.
-
Quantification: Analyze the concentration of Berberine chloride in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[3]
-
Calculation: Express the solubility in appropriate units (e.g., mg/mL or mM).
UV-Visible Spectrophotometry
-
Instrument: Use a calibrated double-beam UV-Vis spectrophotometer.
-
Solvent Selection: Choose a suitable solvent in which Berberine chloride is soluble and that does not absorb in the wavelength range of interest (e.g., methanol, ethanol, or an appropriate buffer).[15][20]
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. Prepare a series of dilutions from the stock solution to create a calibration curve.[15]
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the same solvent to obtain a concentration within the linear range of the calibration curve.[15]
-
Measurement: Record the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) against a solvent blank.[15]
-
Analysis: Determine the concentration of the sample from the calibration curve.
Infrared Spectroscopy (KBr Disk Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 200-300 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[2][18]
-
Disk Formation: Place the powder mixture into a die and press it under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent disk.
-
Instrument: Place the KBr disk in the sample holder of an FTIR spectrometer.
-
Data Acquisition: Record the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).[4]
-
Analysis: Identify the characteristic absorption bands and compare them with reference spectra.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆).[22] Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, broadband proton decoupling is typically used.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts of the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule based on chemical shift tables, coupling patterns, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC, HMBC).
Signaling Pathway Modulation
Berberine is known to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these interactions is crucial for its development as a therapeutic agent.
Caption: Berberine's inhibition of the NF-κB signaling pathway.
Caption: Modulation of MAPK signaling pathways by Berberine.
Caption: Berberine's inhibitory effect on the PI3K/Akt/mTOR pathway.
References
- 1. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Berberine hydrochloride enhances innate immunity to protect against pathogen infection via p38 MAPK pathway [frontiersin.org]
- 6. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of berberine on LPS-induced expression of NF- κ B/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. asianjpr.com [asianjpr.com]
- 15. Berberine inhibited carotid atherosclerosis through PI3K/AKTmTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. BERBERINE CHLORIDE(141433-60-5) IR Spectrum [chemicalbook.com]
- 18. ijper.org [ijper.org]
- 19. Berberine hydrochloride(633-65-8) 1H NMR [m.chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. pubsapp.acs.org [pubsapp.acs.org]
- 22. researchgate.net [researchgate.net]
Berberine Chloride Hydrate as an Inhibitor of DNA Topoisomerases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berberine (B55584), a quaternary ammonium (B1175870) salt from the group of isoquinoline (B145761) alkaloids, has a long history in traditional medicine. Modern research has identified it as a potent dual inhibitor of human DNA topoisomerase I and II, enzymes critical for resolving topological challenges in DNA during replication, transcription, and recombination.[1][2] This inhibitory action positions berberine chloride hydrate (B1144303) as a compound of significant interest in oncology and drug development. This technical guide provides a comprehensive overview of the mechanism, quantitative data, experimental protocols, and cellular pathways associated with the inhibition of DNA topoisomerases by berberine chloride hydrate.
Mechanism of Action
This compound primarily acts as a topoisomerase poison. It intercalates into the DNA helix and stabilizes the transient "cleavable complex" formed between the topoisomerase enzyme and DNA. This stabilization prevents the re-ligation of the DNA strand(s), leading to the accumulation of single- and double-strand breaks.[3][4] This DNA damage triggers a cascade of cellular responses, ultimately culminating in cell cycle arrest and apoptosis. At higher concentrations, berberine may also act as a catalytic inhibitor of topoisomerase II.[4] The interaction of berberine with the topoisomerase-DNA complex is influenced by its chemical structure, with substitutions at the 9- and 13-positions of the protoberberine ring system being particularly important for its activity.[3]
Quantitative Data on Topoisomerase Inhibition
| Compound/Cell Line | Target/Assay | Inhibitory Concentration (IC50) | Reference |
| Berberrubine (B190655) | Topoisomerase I | > 240 µM | [4] |
| Merbarone (B1676292) | Topoisomerase II | 20 µM | [5] |
| Merbarone | Topoisomerase I | ~200 µM | [5] |
| Berberine | Tca8113 (oral squamous cell carcinoma) | 218.52 ± 18.71 µM | [6] |
| Berberine | CNE2 (nasopharyngeal carcinoma) | 249.18 ± 18.14 µM | [6] |
| Berberine | MCF-7 (breast cancer) | 272.15 ± 11.06 µM | [6] |
| Berberine | Hela (cervical carcinoma) | 245.18 ± 17.33 µM | [6] |
| Berberine | HT29 (colon cancer) | 52.37 ± 3.45 µM | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of topoisomerase inhibition by this compound.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. Inhibition of this activity by this compound is observed as a decrease in the formation of relaxed DNA.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1 mM spermidine, 1% BSA, 50% glycerol)
-
This compound solution (in appropriate solvent, e.g., DMSO)
-
5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium (B1194527) bromide or other DNA stain
-
Distilled water
Protocol:
-
Prepare a 1% agarose gel in 1x TAE buffer.
-
On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:
-
2 µL of 10x Topoisomerase I Assay Buffer
-
1 µL of supercoiled DNA (e.g., 0.5 µg/µL)
-
Varying concentrations of this compound or solvent control
-
Distilled water to bring the volume to 19 µL.
-
-
Add 1 µL of human Topoisomerase I to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye.
-
Load the samples onto the agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize under UV light. The supercoiled and relaxed forms of the plasmid will migrate differently, allowing for the assessment of inhibition.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of topoisomerase II to separate catenated kinetoplast DNA (kDNA) into individual minicircles. This compound's inhibition of this process results in the persistence of the catenated kDNA network.
Materials:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
This compound solution
-
5x Stop Buffer/Gel Loading Dye
-
Agarose
-
1x TAE Buffer
-
Ethidium bromide
Protocol:
-
Prepare a 1% agarose gel in 1x TAE buffer containing ethidium bromide (0.5 µg/mL).
-
On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:
-
2 µL of 10x Topoisomerase II Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of kDNA (e.g., 1 µg/µL)
-
Varying concentrations of this compound or solvent control
-
Distilled water to bring the volume to 19 µL.
-
-
Add 1 µL of human Topoisomerase II to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye.
-
Load the samples onto the agarose gel.
-
Perform electrophoresis. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Visualize the gel under UV light to determine the extent of inhibition.
DNA Cleavage Assay
This assay directly visualizes the formation of the cleavable complex by detecting the accumulation of linear or nicked DNA from a supercoiled plasmid substrate.
Materials:
-
Human Topoisomerase I or II
-
Supercoiled plasmid DNA
-
Appropriate 10x Topoisomerase Assay Buffer
-
This compound solution
-
SDS (Sodium Dodecyl Sulfate) solution (e.g., 10%)
-
Proteinase K
-
Agarose
-
1x TAE Buffer
-
Ethidium bromide
Protocol:
-
Prepare a 1% agarose gel in 1x TAE buffer.
-
Set up the reaction mixture as described in the relaxation or decatenation assay with varying concentrations of this compound.
-
Incubate at 37°C for 30 minutes.
-
Add 2 µL of 10% SDS and 2 µL of Proteinase K (e.g., 20 mg/mL) to each reaction.
-
Incubate at 37°C for another 30 minutes to digest the protein.
-
Add gel loading dye and load the samples onto the agarose gel.
-
Perform electrophoresis and visualize the gel. The appearance of linear or nicked DNA bands indicates the stabilization of the cleavable complex.
Visualizations
Mechanism of Action: Topoisomerase Poisoning
References
- 1. researchgate.net [researchgate.net]
- 2. Berberine chloride (dual topoisomerase I and II inhibitor) modulate mitochondrial uncoupling protein (UCP1) in molecular docking and dynamic with in-vitro cytotoxic and mitochondrial ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 9-position in berberine analogs is an important determinant of DNA topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of topoisomerase II-mediated DNA cleavage by a protoberberine alkaloid, berberrubine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and intracellular inhibition of topoisomerase II by the antitumor agent merbarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Berberine Chloride Hydrate in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Berberine (B55584), an isoquinoline (B145761) alkaloid extracted from various medicinal plants, has garnered significant attention for its potential therapeutic effects, particularly in oncology.[1][2] As berberine chloride hydrate (B1144303), its salt form, it exhibits anti-proliferative, apoptotic, and anti-metastatic properties in a wide range of cancer cell lines in vitro.[1][3] These effects are attributed to its ability to modulate key cellular signaling pathways, including the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) and the PI3K/Akt signaling cascades.[4][5][6] This document provides detailed protocols for utilizing berberine chloride hydrate in in vitro cell culture experiments to investigate its cytotoxic and mechanistic properties.
Data Presentation
The cytotoxic effects of this compound vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective dose for subsequent mechanistic studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| HT29 | Colon Cancer | 52.37 ± 3.45 | 48 |
| LoVo | Colorectal Carcinoma | 40.8 ± 4.1 | 72 |
| HCT116 | Colorectal Carcinoma | 98.6 ± 2.9 | 72 |
| SW480 | Colorectal Carcinoma | Not specified, but effective | 72 |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | 48 |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48 |
| Hela | Cervical Carcinoma | 245.18 ± 17.33 | 48 |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48 |
| T47D | Breast Cancer | 25 | 48 |
| MDA-MB-231 | Triple Negative Breast Cancer | 16.7 | Not specified |
| HCC70 | Triple Negative Breast Cancer | 0.19 | Not specified |
| BT-20 | Triple Negative Breast Cancer | 0.23 | Not specified |
| MDA-MB-468 | Triple Negative Breast Cancer | 0.48 | Not specified |
Note: IC50 values can vary depending on experimental conditions such as cell density and passage number. It is recommended to determine the IC50 for each cell line in your specific laboratory setting.[3][7][8][9][10]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or sterile distilled water
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 3.9 mg of this compound (molecular weight: 389.83 g/mol ) in 1 mL of DMSO.[10] For aqueous solutions, dissolve 1 mg in 1 mL of sterile distilled water, which may require warming and sonication.[10]
-
Vortex thoroughly to ensure complete dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 1 × 10^6 cells/well and allow them to adhere overnight.[3]
-
The following day, treat the cells with serial dilutions of this compound (e.g., 47 µM to 12000 µM) for 48 hours.[3] Include a vehicle control (DMSO or water).
-
After the incubation period, add 50 µL of MTT solution (2 mg/mL) to each well and incubate for 3 hours at 37°C.[3]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 600 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of berberine on the protein expression levels of key signaling molecules.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-AMPK, anti-p-AMPK, anti-mTOR, anti-p-mTOR, anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for various time points (e.g., 0, 6, 12, 24, 36 hours).[3]
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of berberine on cell cycle progression.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
Propidium (B1200493) iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound at the IC50 concentration for different time points (e.g., 0, 6, 12, 24, 36 hours).[7]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by berberine.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound at the IC50 concentration for various time points.[7]
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Mandatory Visualizations
Caption: General experimental workflow for in vitro analysis of Berberine.
Caption: Key signaling pathways modulated by Berberine in cancer cells.
References
- 1. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]
- 8. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berberine Impairs the Survival of Triple Negative Breast Cancer Cells: Cellular and Molecular Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Berberine Chloride Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Berberine (B55584) is a naturally occurring isoquinoline (B145761) alkaloid found in the roots, rhizomes, and stem bark of various plants such as Berberis species.[1] As berberine chloride hydrate (B1144303), its salt form, it is frequently utilized in pharmaceutical and nutraceutical formulations due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anti-diabetic effects.[2][3] Accurate and reliable quantification of berberine chloride hydrate is crucial for quality control, formulation development, and pharmacokinetic studies. This application note presents a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of berberine. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
Chemical Properties of this compound
-
Molecular Formula: C₂₀H₁₈ClNO₄·xH₂O[3]
-
Molecular Weight: 371.81 g/mol (anhydrous basis)[8]
-
Solubility: Berberine chloride is sparingly soluble in aqueous buffers.[9] Its aqueous solubility at 25°C is approximately 1.96 mg/mL.[10][11] It is soluble in organic solvents like DMSO and methanol (B129727).[9] The solubility can be influenced by the pH and the type of buffer salts used.[10][11]
-
UV Absorbance: Berberine exhibits multiple absorption maxima in the UV-Visible spectrum, with significant peaks typically observed around 228-230 nm, 263-266 nm, 345-350 nm, and 420-431 nm.[9][12][13][14][15] For quantitative analysis, wavelengths of 266 nm, 346 nm, or 350 nm are commonly employed.[5][6][7][16][17]
Experimental Protocols
Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (B52724) (HPLC grade)[1]
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade or Milli-Q)
Instrumentation
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector[1][5]
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
0.45 µm membrane filters[17]
Preparation of Mobile Phase and Solutions
-
Mobile Phase Preparation (0.05 M KH₂PO₄ Buffer, pH 3.0): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.[2] Filter the buffer through a 0.45 µm membrane filter and degas before use.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.[5] Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 2 µg/mL to 150 µg/mL.[1][18]
-
Sample Preparation: The sample preparation will vary depending on the matrix (e.g., raw material, finished product, biological sample). A general procedure for an herbal extract is as follows:
-
Accurately weigh 100 mg of the powdered extract.[5]
-
Transfer to a 10 mL volumetric flask and add approximately 7 mL of methanol.[5]
-
Sonicate for 15-20 minutes to ensure complete extraction.
-
Make up the volume to 10 mL with methanol and mix thoroughly.[5]
-
Filter the solution through a 0.45 µm membrane filter into an HPLC vial.
-
HPLC Chromatographic Conditions
The separation is achieved on a C18 column using an isocratic mobile phase.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size)[5][18] |
| Mobile Phase | Acetonitrile : 0.05 M KH₂PO₄ Buffer (pH 3.0) (40:60 v/v)[1][2][19] |
| Flow Rate | 1.0 mL/min[1][5] |
| Injection Volume | 10 µL[1][5] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 345 nm[5][8][17] |
| Run Time | 10 minutes |
Diagrams
Caption: HPLC Method Development Workflow.
Caption: Logical Flow of Berberine Quantification.
Data Presentation: Method Validation Summary
The developed HPLC method was validated according to ICH Q2(R1) guidelines.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 2 - 150 µg/mL[1] |
| Regression Equation | y = 68734x + 20563[6] |
| Correlation Coefficient (r²) | > 0.999[6] |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result (µg/mL) |
| LOD | 0.021[18] |
| LOQ | 0.064[18] |
Table 3: Precision (%RSD)
| Concentration (µg/mL) | Intra-day Precision (n=6) | Inter-day Precision (n=6) |
| Low QC | < 2.0% | < 2.0% |
| Mid QC | < 2.0% | < 2.0% |
| High QC | < 2.0% | < 2.0% |
| %RSD: Relative Standard Deviation |
Table 4: Accuracy (% Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80 | 79.2 | 99.0% |
| 100% | 100 | 99.3 | 99.3% |
| 120% | 120 | 118.2 | 98.5% |
| Based on representative data; typical acceptable range is 98-102%.[18] |
Table 5: Robustness
| Parameter Changed | %RSD of Peak Area |
| Flow Rate (± 0.1 mL/min) | < 2.0% |
| Mobile Phase Composition (± 2%) | < 2.0% |
| Column Temperature (± 2°C) | < 2.0% |
| The method is considered robust as small, deliberate variations in method parameters did not significantly affect the results.[1] |
Discussion
The developed RP-HPLC method provides excellent separation and quantification for this compound. A C18 column was chosen for its proven efficacy in retaining and separating alkaloids like berberine.[1][5][16] The mobile phase, a mixture of acetonitrile and a pH 3.0 phosphate buffer, ensures good peak shape and resolution. The acidic pH suppresses the silanol (B1196071) activity on the column, which can otherwise lead to peak tailing, a common issue with basic compounds like berberine.[20][21] In some cases, an ion-pairing reagent like 1-octanesulfonic acid can be added to the mobile phase to further improve peak symmetry.[17]
The detection wavelength of 345 nm was selected as it is one of the absorption maxima for berberine and provides high sensitivity while minimizing interference from potential matrix components.[5][8][17] The validation data confirms that the method is linear, precise, accurate, and robust over the specified concentration range. The low LOD and LOQ values indicate high sensitivity, making the method suitable for analyzing samples with low concentrations of the analyte.[18]
Conclusion
This application note details a simple, rapid, and reliable RP-HPLC method for the quantification of this compound. The method is fully validated and demonstrates excellent linearity, precision, accuracy, and robustness, making it suitable for routine quality control analysis in the pharmaceutical and nutraceutical industries. The provided protocols are comprehensive and can be readily implemented by researchers and drug development professionals.
References
- 1. gigvvy.com [gigvvy.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. This compound, 5G | Labscoop [labscoop.com]
- 4. benchchem.com [benchchem.com]
- 5. Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of RP-HPLC Method for Quantification of Berberine in Ethanol Fraction of Methanol Extract and Developed Formulation of Tinospora Cordifolia – Oriental Journal of Chemistry [orientjchem.org]
- 7. akjournals.com [akjournals.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. [Berberine Hydrochloride Reference Standard (Control 001) of National Institute of Health Sciences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsr.info [ijpsr.info]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. HPLC Troubleshooting Guide [sigmaaldrich.com]
The Therapeutic Potential of Berberine Chloride Hydrate in Preclinical Models of Diabetes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of berberine (B55584) chloride hydrate (B1144303) in animal models of diabetes. It is intended to serve as a practical guide, offering detailed protocols and summarizing key quantitative findings from various preclinical studies. These notes are designed to assist in the design and execution of experiments aimed at evaluating the therapeutic efficacy of berberine and its derivatives in the context of diabetes and related metabolic disorders.
Summary of Preclinical Findings
Berberine, an isoquinoline (B145761) alkaloid extracted from medicinal herbs, has demonstrated significant anti-diabetic properties in numerous animal studies.[1] It effectively lowers blood glucose, improves insulin (B600854) sensitivity, and modulates lipid metabolism.[1][2] The therapeutic effects are attributed to its multi-target mechanism of action, primarily involving the activation of the AMP-activated protein kinase (AMPK) pathway, modulation of the insulin signaling pathway, and regulation of gut microbiota.[1][3]
Quantitative Data from Animal Studies
The following tables summarize the reported effects of berberine chloride hydrate on key metabolic parameters in various animal models of diabetes.
Table 1: Effects of this compound on Glycemic Control
| Animal Model | This compound Dose | Treatment Duration | Fasting Blood Glucose | HbA1c | Plasma Insulin | Reference |
| STZ-induced diabetic rats | 50 mg/kg/day (oral) | 45 days | Significantly reduced | Significantly reduced | Significantly increased | [1] |
| STZ-induced diabetic rats | 156 mg/kg/day | Not specified | Reduced | Not specified | Reduced | [1] |
| STZ-induced diabetic rats | 100 mg/kg/day (oral) | 7 weeks | Decreased | Not specified | Not specified | [1] |
| High-fat diet-fed rats | 380 mg/day (oral) | 2 weeks | Not specified | Not specified | Reduced insulin resistance | [1] |
| High-fat diet-fed mice | 5 and 10 mg/kg/day | 4 weeks | Not specified | Not specified | Reduced | [1] |
| High-fat diet, STZ-induced diabetic rats | 200 mg/kg/day (gavage) | 8 weeks | 15.3 ± 1.9 mmol/L (Diabetic) vs. 4.0 ± 0.2 mmol/L (Berberine-treated) | Not specified | Not specified | [4] |
Table 2: Effects of this compound on Lipid Profile and Body Weight
| Animal Model | This compound Dose | Treatment Duration | Total Cholesterol (TC) | Triglycerides (TG) | LDL-C | Body Weight | Reference |
| STZ-induced diabetic hamsters | 150 mg/kg/day | 9 weeks | Reduced | Reduced | Reduced | Reduced | [1] |
| STZ-induced diabetic rats | 100 mg/kg/day (oral) | 7 weeks | Decreased | Decreased | Not specified | Not specified | [1] |
| ApoE-/- HFD-fed mice | 0.5 g/L in drinking water | 14 weeks | Reduced | Not specified | Not specified | Not specified | [1] |
| High-fat diet-fed rats | 380 mg/day (oral) | 2 weeks | Not specified | Reduced plasma triglycerides | Not specified | Reduced | [1] |
| High-fat diet-fed mice | 5 and 10 mg/kg/day | 4 weeks | Not specified | Not specified | Not specified | Significantly reduced | [1] |
| STZ-induced diabetic rats | 50 mg/kg b.w. | 45 days | Significantly decreased | Significantly decreased | Significantly decreased | Not specified | [5] |
Key Signaling Pathways
Berberine's therapeutic effects are mediated through complex signaling networks. The following diagrams illustrate the primary pathways involved.
Experimental Protocols
Detailed methodologies for key experiments involving this compound in animal models of diabetes are provided below.
Protocol 1: Induction of Type 2 Diabetes in Rats using High-Fat Diet and Streptozotocin (STZ)
This protocol is adapted from studies inducing a type 2 diabetes model that mimics the natural progression of the disease in humans.[4][6]
Materials:
-
Male Sprague-Dawley or Wistar rats (180-200 g)
-
High-fat diet (HFD) (e.g., 45-60% kcal from fat)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose or distilled water)
-
Oral gavage needles
-
Glucometer and test strips
Procedure:
-
Acclimatization: Acclimatize rats for one week with standard chow and water ad libitum.
-
High-Fat Diet: Feed the rats a high-fat diet for a period of 4-8 weeks to induce insulin resistance. A control group should be maintained on a standard chow diet.
-
Induction of Diabetes: After the HFD period, fast the rats overnight. Prepare a fresh solution of STZ in cold citrate buffer. Administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 30-40 mg/kg body weight). The control group should be injected with citrate buffer only.
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels above a predetermined threshold (e.g., >11.1 mmol/L or 200 mg/dL) are considered diabetic.
-
Berberine Administration: Divide the diabetic rats into treatment groups. Administer this compound (dissolved in the appropriate vehicle) daily via oral gavage at the desired doses (e.g., 50, 100, 200 mg/kg/day). A diabetic control group should receive the vehicle only.
-
Treatment Period: Continue the treatment for a specified duration (e.g., 4-12 weeks).
-
Monitoring: Monitor body weight, food and water intake, and blood glucose levels regularly throughout the study.
-
Terminal Procedures: At the end of the treatment period, collect blood samples for biochemical analysis (e.g., insulin, lipid profile, HbA1c) and harvest tissues for further analysis (e.g., histology, Western blotting, PCR).
Protocol 2: Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism and insulin sensitivity.
Materials:
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillary tubes)
Procedure:
-
Fasting: Fast the animals overnight (12-16 hours) with free access to water.
-
Baseline Glucose: Take a baseline blood sample (time 0) from the tail vein to measure fasting blood glucose.
-
Glucose Administration: Administer the glucose solution via oral gavage.
-
Blood Sampling: Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Measure blood glucose levels for each time point.
-
Data Analysis: Plot the blood glucose concentration against time and calculate the area under the curve (AUC) to assess glucose tolerance.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a diabetic animal model.
Conclusion
This compound consistently demonstrates potent anti-diabetic effects in a variety of animal models. Its ability to improve glycemic control, enhance insulin sensitivity, and correct dyslipidemia highlights its potential as a therapeutic agent for diabetes. The protocols and data presented here provide a solid foundation for researchers to further investigate the mechanisms of action and therapeutic applications of this promising natural compound.
References
- 1. A Mechanistic Review on How Berberine Use Combats Diabetes and Related Complications: Molecular, Cellular, and Metabolic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Berberine in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Berberine improves mesenteric artery insulin sensitivity through up‐regulating insulin receptor‐mediated signalling in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulatory Effects of Berberine Chloride on Lipid Profile, Oxidant Status and Insulin Signaling Molecules in Streptozotocin Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Berberine on Diabetes and Cognitive Impairment in an Animal Model: The Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Berberine Chloride Hydrate: Application Notes and Protocols for Gut Microbiota Modulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing berberine (B55584) chloride hydrate (B1144303) in studies focused on the modulation of the gut microbiota. This document includes an overview of berberine's effects, detailed experimental protocols, and a summary of its impact on various microbial populations and associated signaling pathways.
Introduction
Berberine, an isoquinoline (B145761) alkaloid extracted from various plants, has a long history of use in traditional medicine for treating gastrointestinal ailments.[1] Modern research has illuminated its potent antimicrobial properties and its ability to modulate the gut microbiota, making it a valuable compound for studying the intricate relationship between the gut microbiome and host health.[2] Berberine's low oral bioavailability leads to its accumulation in the gastrointestinal tract, where it directly interacts with the gut microbiota.[1] This interaction results in a bidirectional relationship: berberine alters the composition and function of the gut microbiota, and in turn, the microbiota metabolizes berberine into forms that can be more readily absorbed and may possess their own biological activities.[3]
Data Summary: Effects of Berberine on Gut Microbiota
The following tables summarize the quantitative changes in gut microbiota composition observed in various preclinical and clinical studies following berberine administration.
Table 1: Effects of Berberine on Gut Microbiota in Rodent Models
| Animal Model | Berberine Dosage | Duration | Key Findings at Phylum Level | Key Findings at Genus Level | Reference(s) |
| High-Fat Diet (HFD)-fed Rats | 100 mg/kg/day | 12 weeks | ↓ Verrucomicrobia | ↓ Akkermansia, ↑ SCFA-producing bacteria (Blautia, Allobaculum) | [4] |
| HFD-fed Rats | 200 mg/kg/day | 8 weeks | No significant change in Firmicutes/Bacteroidetes ratio | ↓ Escherichia coli, ↑ Bifidobacterium | [5] |
| db/db Mice | 136.5 mg/kg/day | Not Specified | ↑ Firmicutes | ↑ Butyricimonas, Coprococcus, Ruminococcus | [6] |
| DSS-induced Colitis Mice | Not Specified | Not Specified | ↑ Firmicutes, ↓ Proteobacteria | ↑ Lactobacillus, Akkermansia; ↓ Mucispirillum, Proteus | [1] |
Table 2: Effects of Berberine on Gut Microbiota in Other Animal Models
| Animal Model | Berberine Dosage | Duration | Key Findings at Phylum Level | Key Findings at Genus Level | Reference(s) |
| Broiler Chickens | 0.1, 0.5, 1 g/kg feed | 21 days | Dose-dependent effects on alpha-diversity | Lower doses increased richness in caecum and colon | [7][8] |
Table 3: Effects of Berberine on Gut Microbiota in Human Studies
| Study Population | Berberine Dosage | Duration | Key Findings at Phylum Level | Key Findings at Genus Level | Reference(s) |
| Patients with Olanzapine-induced Metabolic Disorders | Not Specified | 12 weeks | ↓ Firmicutes | ↑ Bacteroides | [2] |
Signaling Pathways Modulated by Berberine
Berberine's modulation of the gut microbiota is intricately linked to its effects on host signaling pathways, particularly those involved in inflammation and metabolism.
TLR4/NF-κB Signaling Pathway
Berberine has been shown to attenuate inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[9] By reducing the abundance of gram-negative bacteria, berberine decreases the levels of lipopolysaccharide (LPS), a potent activator of TLR4.[5] This leads to the downstream inhibition of NF-κB, a key transcription factor for pro-inflammatory cytokines.[4][10]
AMPK Signaling Pathway
Berberine is also a well-documented activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[11] Activation of AMPK by berberine can lead to improved insulin (B600854) sensitivity and reduced lipid accumulation.[6] The modulation of gut microbiota by berberine, particularly the enrichment of short-chain fatty acid (SCFA)-producing bacteria, may contribute to AMPK activation.[6]
Experimental Protocols
The following protocols provide a general framework for conducting in vivo and in vitro studies to investigate the effects of berberine chloride hydrate on the gut microbiota.
In Vivo Animal Study Protocol
This protocol outlines a typical study design using a rodent model.
1. Animal Model and Acclimation:
-
Select an appropriate animal model (e.g., C57BL/6 mice, Sprague-Dawley rats).
-
House animals in a controlled environment (temperature, humidity, light/dark cycle) and allow for an acclimation period of at least one week.
2. Experimental Groups:
-
Control Group: Receives vehicle (e.g., sterile water or saline).
-
Berberine-treated Group(s): Receive this compound at desired doses (e.g., 50, 100, 200 mg/kg body weight).
-
Disease Model Group (if applicable): e.g., High-fat diet-induced obesity or DSS-induced colitis model.
-
Disease Model + Berberine Group (if applicable): To assess the therapeutic effects of berberine.
3. Berberine Administration:
-
Dissolve this compound in the appropriate vehicle.
-
Administer daily via oral gavage for the duration of the study (e.g., 4-12 weeks).
4. Sample Collection:
-
Collect fecal samples at baseline and at regular intervals throughout the study for 16S rRNA sequencing.
-
At the end of the study, euthanize animals and collect cecal contents for microbiota and metabolite analysis.
-
Collect blood for analysis of metabolic and inflammatory markers.
-
Collect intestinal tissues for histological analysis and gene expression studies.
5. Gut Microbiota Analysis (16S rRNA Sequencing):
-
DNA Extraction: Extract microbial DNA from fecal or cecal samples using a commercially available kit.
-
PCR Amplification: Amplify the V3-V4 or other variable regions of the 16S rRNA gene.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing on a platform such as Illumina MiSeq.
-
Bioinformatic Analysis: Process the raw sequencing data to perform quality filtering, operational taxonomic unit (OTU) picking or amplicon sequence variant (ASV) generation, taxonomic assignment, and diversity analysis.[12]
In Vitro Fecal Fermentation Protocol
This protocol allows for the direct investigation of berberine's effects on a complex microbial community from a fecal sample.
1. Fecal Slurry Preparation:
-
Obtain fresh fecal samples from healthy donors.
-
Prepare a fecal slurry (e.g., 10% w/v) in an anaerobic basal medium.
2. Experimental Setup:
-
In an anaerobic chamber, dispense the fecal slurry into sterile culture tubes or a multi-well plate.
-
Add this compound to the desired final concentrations.
-
Include a vehicle control (no berberine).
3. Incubation:
-
Incubate the cultures anaerobically at 37°C for a specified period (e.g., 24-48 hours).
4. Sample Analysis:
-
At the end of the incubation, collect samples for:
-
Microbiota Analysis: 16S rRNA sequencing to determine changes in microbial composition.
-
Metabolite Analysis: Measure short-chain fatty acids (SCFAs) and other microbial metabolites by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).
-
Conclusion
This compound is a powerful tool for investigating the role of the gut microbiota in health and disease. Its direct effects on microbial composition and subsequent modulation of host signaling pathways provide a multifaceted mechanism of action. The protocols and data presented here offer a foundation for researchers and drug development professionals to design and execute robust studies to further elucidate the therapeutic potential of targeting the gut microbiota with berberine.
References
- 1. Interactions between gut microbiota and berberine, a necessary procedure to understand the mechanisms of berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives on Berberine and the Regulation of Gut Microbiota: As an Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berberine-microbiota interplay: orchestrating gut health through modulation of the gut microbiota and metabolic transformation into bioactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Berberine on the Gastrointestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. The mechanism of berberine alleviating metabolic disorder based on gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Berberine-microbiota interplay: orchestrating gut health through modulation of the gut microbiota and metabolic transformation into bioactive metabolites [frontiersin.org]
- 9. Frontiers | Therapeutic Mechanisms of Berberine to Improve the Intestinal Barrier Function via Modulating Gut Microbiota, TLR4/NF-κ B/MTORC Pathway and Autophagy in Cats [frontiersin.org]
- 10. Oxyberberine, a novel gut microbiota-mediated metabolite of berberine, possesses superior anti-colitis effect: Impact on intestinal epithelial barrier, gut microbiota profile and TLR4-MyD88-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioinformatics Analysis of 16S rRNA Amplicon Sequencing - CD Genomics [cd-genomics.com]
Berberine (B55584) chloride hydrate (B1144303), an isoquinoline (B145761) alkaloid extracted from various plants, is a subject of extensive research due to its broad pharmacological effects.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of berberine chloride hydrate, with a focus on its anticancer, antidiabetic, and anti-inflammatory properties.
Physicochemical Properties and Solubility
This compound presents as a yellow crystalline powder.[3] While it has been described as having hydrophobic properties, it is sparingly soluble in methanol, slightly soluble in ethanol (B145695), and very slightly soluble in water.[3][4][5] For experimental purposes, it can be dissolved in DMSO for in vitro studies, with sonication recommended to aid dissolution.[6][7] The aqueous solubility at 25°C is approximately 1.96 ± 0.11 mg/mL.[8]
Applications in Cancer Research
This compound exhibits significant anticancer activity by modulating various signaling pathways, inducing apoptosis, and causing cell cycle arrest.[4][9][10]
In Vitro Antiproliferative Activity
Berberine has demonstrated cytotoxic effects on a wide range of cancer cell lines.[11]
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| LoVo | Colorectal Carcinoma | 40.8 ± 4.1 | 72 | [12] |
| HCT116 | Colorectal Carcinoma | 98.6 ± 2.9 | 72 | [12] |
| HT29 | Colon Cancer | 52.37 ± 3.45 | 48 | [11] |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | 48 | [11] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48 | [11] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48 | [11][13] |
| T47D | Breast Cancer | 25 | 48 | [13] |
| HCC70 | Triple Negative Breast Cancer | 0.19 | Not Specified | [14] |
| BT-20 | Triple Negative Breast Cancer | 0.23 | Not Specified | [14] |
| MDA-MB-468 | Triple Negative Breast Cancer | 0.48 | Not Specified | [14] |
| MDA-MB-231 | Triple Negative Breast Cancer | 16.7 | Not Specified | [14] |
Experimental Protocols for Cancer Research
2.2.1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.[15]
-
Materials:
-
Cancer cell lines (e.g., LoVo, MCF-7)
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (2 mg/ml)
-
DMSO
-
Spectrophotometer
-
-
Protocol:
-
Seed cancer cells into 96-well plates at a density of 1 × 10^6 cells/well.
-
The following day, treat the cells with serial dilutions of this compound (e.g., 47 µM to 12000 µM).
-
Incubate for 48 hours.
-
Add 50 µl of MTT solution to each well and incubate for 3 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the optical density at a wavelength of 600 nm using a spectrophotometer.
-
Calculate the IC50 value from the dose-response curve.
-
2.2.2. Cell Cycle Analysis
This protocol determines the effect of berberine on the cell cycle distribution of cancer cells.[11]
-
Materials:
-
Cancer cell lines
-
This compound
-
Propidium Iodide (PI)
-
RNase A
-
Flow cytometer
-
-
Protocol:
-
Treat cancer cells with this compound at a concentration equivalent to the IC50 for various time points (e.g., 0, 6, 12, 24, 36 hours).
-
Harvest and fix the cells with ethanol overnight.
-
Treat the cells with RNase A (1 mg/ml).
-
Stain the cells with PI (100 µg/ml).
-
Analyze the cell cycle distribution using a flow cytometer. Studies have shown that berberine can induce G2/M phase arrest in some cell lines.[12][15]
-
2.2.3. Apoptosis Assay (Annexin V Staining)
This protocol quantifies the induction of apoptosis by berberine.[11]
-
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Protocol:
-
Treat cancer cells with this compound at the IC50 concentration for different time points (e.g., 0, 6, 12, 24, 36 hours).
-
Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Analyze the percentage of apoptotic cells (Annexin V-positive/PI-negative) using a flow cytometer.
-
Signaling Pathways in Cancer
Berberine's anticancer effects are mediated through the modulation of multiple signaling pathways.[1][16] It is known to activate AMP-activated protein kinase (AMPK) and influence the mitogen-activated protein kinase (MAPK) pathway.[1] It can also suppress the activation of NF-κB and STAT3, and downregulate the expression of Bcl-2, Bcl-xL, and cyclin D1.[16]
Caption: Key signaling pathways modulated by Berberine in cancer cells.
Applications in Diabetes Research
Berberine has demonstrated promising antidiabetic effects by improving insulin (B600854) sensitivity, increasing glucose uptake, and modulating lipid metabolism.[1][17]
Animal Models of Diabetes
Berberine has been studied in various animal models of diabetes mellitus, including streptozotocin (B1681764) (STZ)-induced and high-fat diet (HFD)-fed models.[17]
Table 2: this compound in Animal Models of Diabetes
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| STZ-induced diabetic rats | 50 mg/kg/day | Oral | 45 days | Reduced blood glucose and HbA1c, increased plasma insulin. | [17] |
| Apoe−/− HFD-fed mice | 0.5 g/L in drinking water | Oral | 14 weeks | Reduced TNF-α and IL-1β, improved gut barrier function. | [17] |
| HFD-fed rats | 380 mg/day | Oral | 2 weeks | Reduced body weight, plasma triglycerides, and insulin resistance. | [17] |
| STZ-treated, HFD-fed rats | 200 mg/kg/day | Gavage | 4 weeks | Improved insulin-induced vasodilation. | [18] |
Experimental Protocol for In Vivo Diabetes Study
This protocol outlines a general procedure for evaluating the antidiabetic effects of berberine in a rat model.
-
Materials:
-
Male Sprague-Dawley rats
-
High-fat diet
-
Streptozotocin (STZ)
-
This compound
-
Glucometer
-
-
Protocol:
-
Induce type 2 diabetes in rats by feeding a high-fat diet for a specified period followed by a low-dose STZ injection.
-
Divide the diabetic rats into control and treatment groups.
-
Administer this compound (e.g., 200 mg/kg/day) to the treatment group via oral gavage for 4 weeks.[18]
-
Administer vehicle (e.g., 0.9% saline) to the control group.
-
Monitor blood glucose levels and body weight regularly.
-
At the end of the study, perform an oral glucose tolerance test (OGTT).
-
Collect blood and tissue samples for further analysis of insulin levels, lipid profiles, and inflammatory markers.
-
Signaling Pathways in Diabetes
The antidiabetic effects of berberine are primarily attributed to the activation of AMPK, which plays a central role in cellular energy homeostasis.[1][2] AMPK activation leads to increased glucose uptake and improved insulin sensitivity.[2]
Caption: Berberine's mechanism of action in improving glycemic control.
Quantitative Analysis of this compound
Accurate quantification of berberine in biological samples and formulations is crucial for research and development.
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method can be used for the determination of berberine chloride.[8]
-
Instrumentation:
-
HPLC with a UV detector
-
C18 column (e.g., Waters Symmetry shield 5 μm, 250 × 4.6 mm)
-
-
Mobile Phase: A gradient of acetonitrile (B52724) and 20 mM orthophosphoric acid in water.[8]
-
Flow Rate: 1.2 ml/min[8]
-
Detection Wavelength: 346 nm[8]
-
Retention Time: Approximately 8 minutes[8]
UV Spectrophotometry
A simple and cost-effective UV spectrophotometric method can also be employed for the quantification of berberine hydrochloride.[19]
-
Solvent: Phosphate buffer pH 6.8 or water.[19]
-
Detection Wavelength: 246 nm[19]
-
Linearity Range: 10–50 µg/ml[19]
Caption: Workflow for quantitative analysis of Berberine.
Drug Development Considerations
While this compound shows significant therapeutic potential, its application has been limited by its hydrophobic properties, poor stability, and low bioavailability.[4][5] Researchers are exploring novel drug delivery systems, such as nanoparticulate formulations, to overcome these challenges and enhance its clinical efficacy.[4][5] It is also an inhibitor of cytochrome P450 enzymes, particularly CYP3A4, which can lead to drug interactions.[2]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. Berberine hydrochloride: anticancer activity and nanoparticulate delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Topoisomerase | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Berberine hydrochloride: anticancer activity and nanoparticulate delivery system_Chemicalbook [chemicalbook.com]
- 11. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]
- 16. Facebook [cancer.gov]
- 17. A Mechanistic Review on How Berberine Use Combats Diabetes and Related Complications: Molecular, Cellular, and Metabolic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Berberine improves mesenteric artery insulin sensitivity through up‐regulating insulin receptor‐mediated signalling in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijcrt.org [ijcrt.org]
Troubleshooting & Optimization
Improving Berberine chloride hydrate solubility in aqueous solution
Welcome to the technical support center for Berberine (B55584) chloride hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of Berberine chloride hydrate?
A1: The aqueous solubility of this compound is temperature-dependent. At 25°C, its solubility is approximately 1.96 ± 0.11 mg/mL, which is equivalent to 5.27 ± 0.30 mM.[1][2] This increases to 8.50 ± 0.40 mM at 37°C.[1][3]
Q2: How does pH affect the solubility of this compound?
A2: Berberine is a permanently charged quaternary ammonium (B1175870) compound and, theoretically, its solubility should be independent of pH.[1][2] However, experimental data shows a significant dependence on the buffer system used. A markedly higher solubility is observed in phosphate (B84403) buffer at pH 7.0 compared to other buffers at different pH values.[1][3] For instance, the solubility in phosphate buffer at pH 7.0 can be up to 20-fold higher than in HCl, phthalate, or borate (B1201080) buffers at pH 1.2, 3.0, 5.0, and 9.0.[1][3]
Q3: What are the most common strategies to enhance the aqueous solubility of this compound?
A3: Common strategies to improve the solubility of berberine and other poorly soluble natural compounds include:
-
Complex Formation: Utilizing agents like cyclodextrins to form inclusion complexes.[4][5]
-
Solid Dispersion: Dispersing the compound in a carrier matrix to enhance dissolution.[4][6]
-
Particle Size Reduction & Nanotechnology: Increasing the surface area through techniques like micronization or creating nanoparticles.[4][7][8]
-
Co-crystal Formation: Creating a crystalline structure with a suitable co-former to improve solubility and stability.[9][10]
-
Use of Co-solvents: Dissolving the compound in a mixture of solvents. For maximum solubility in aqueous buffers, it is often recommended to first dissolve berberine chloride in an organic solvent like DMSO and then dilute it with the aqueous buffer.[11]
Troubleshooting Guide
Issue: My this compound is not dissolving completely in water or my desired buffer.
Possible Cause & Solution Workflow:
Caption: Troubleshooting workflow for this compound dissolution.
Issue: I observe precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer.
-
Possible Cause: The concentration of the DMSO stock solution is too high, or the final concentration in the aqueous buffer exceeds its solubility limit even with the co-solvent. The type of aqueous buffer can also play a role.
-
Solution:
-
Reduce Stock Concentration: Try preparing a more dilute stock solution in DMSO.
-
Optimize Dilution: When diluting, add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Final Concentration: Ensure the final concentration of berberine in the aqueous solution does not exceed its solubility limit in that specific medium. A 1:4 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.2 mg/ml.[11]
-
Buffer Choice: As noted, phosphate buffers at neutral pH tend to offer the best solubility.[1][3]
-
Issue: My attempts to use surfactants to improve solubility are not working or are making it worse.
-
Possible Cause: Studies have shown that non-ionic surfactants do not significantly improve the aqueous solubility of berberine chloride.[3] Furthermore, ionic surfactants like sodium lauryl sulfate (B86663) (SLS) and cetyl trimethyl ammonium bromide (CTAB) can actually decrease its solubility, especially at higher concentrations.[1][2][12]
-
Solution: Avoid using ionic surfactants. If a formulation approach is needed, consider complexation with cyclodextrins or creating a solid dispersion, which have been shown to be more effective.
Quantitative Data Summary
Table 1: Solubility of this compound in Aqueous Media
| Solvent/Buffer System | Temperature (°C) | Solubility (mM) | Solubility (mg/mL) | Reference |
| Water | 25 | 5.27 ± 0.29 | 1.96 ± 0.11 | [1][2] |
| Water | 37 | 8.50 ± 0.40 | ~3.16 | [1][3] |
| Phosphate Buffer (pH 7.0) | 25 | 4.05 ± 0.09 | ~1.51 | [1][3][12] |
| Phosphate Buffer (pH 7.0) | 37 | 9.69 ± 0.37 | ~3.60 | [1][3] |
| HCl, Phthalate, Borate Buffers (pH 1.2, 3.0, 5.0, 9.0) | 25 | 0.2 - 0.4 | ~0.07 - 0.15 | [1][3] |
| 1:4 DMSO:PBS (pH 7.2) | Not Specified | ~0.54 | 0.2 | [11] |
Table 2: Efficacy of Different Solubility Enhancement Techniques
| Enhancement Technique | Excipient/Method | Fold Increase in Solubility | Reference |
| Inclusion Complexation | 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | ~4.5-fold | [1][2][12] |
| Inclusion Complexation | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (0.01 mol/L) | 5.27-fold | [13][14][15] |
| Solid Dispersion | Berberine-citric acid complex | >3-fold | [6][16] |
| Solid Dispersion | Berberine-gelucire complex | >3-fold | [6][16] |
| Solid Dispersion | Berberine-phospholipid complex | 2-fold | [6][16] |
| Nanoparticle Formation | Evaporative Precipitation of Nanosuspension (EPN) | Significant increase (specific fold not stated) | [8][17] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol is based on the freeze-drying method to form a 1:1 molar ratio inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[13][14]
Workflow Diagram:
Caption: Workflow for preparing a Berberine-Cyclodextrin inclusion complex.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer with heating
-
Freeze-dryer
Procedure:
-
Calculate the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.
-
In a beaker, dissolve the calculated amount of HP-β-CD in a suitable volume of deionized water with stirring.
-
Heat the HP-β-CD solution to 50-60°C.[18]
-
Dissolve the this compound in a minimal amount of ethanol.
-
Slowly add the ethanolic berberine solution to the heated HP-β-CD solution while maintaining vigorous stirring.[18]
-
Continue stirring the mixture at 50-60°C for several hours (e.g., 8-12 hours) to facilitate complex formation.[18]
-
Allow the solution to cool gradually to room temperature, and then store it at 4°C overnight to ensure complete precipitation of any un-complexed material.[18]
-
Filter the cooled solution to remove any undissolved or un-complexed this compound. A 0.22 µm filter is recommended for clarity.[19]
-
Transfer the clear filtrate to a suitable container and freeze it.
-
Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained. This powder is the Berberine-HP-β-CD inclusion complex.
Protocol 2: Preparation of a Berberine Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion to enhance the dissolution of berberine, as adapted from various studies.[6][20][21]
Materials:
-
This compound
-
Carrier (e.g., Polyethylene Glycol (PEG) 6000, Povidone K30, Citric Acid)[6][22]
-
Common solvent (e.g., Ethanol, Methanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Determine the desired ratio of berberine to the carrier (e.g., 1:1, 1:2, 1:4 by weight).
-
Dissolve both the this compound and the selected carrier in a common solvent in a round-bottom flask. Ensure complete dissolution, which may require gentle warming or sonication.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.
-
Continue to dry the resulting solid mass under vacuum at a slightly elevated temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can then be scraped, collected, and pulverized into a fine powder.
-
Store the solid dispersion powder in a desiccator to prevent moisture absorption.
Characterization (Optional but Recommended):
-
Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure drug and a simple physical mixture.
-
Solid-State Analysis (XRD, DSC): Use X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state of berberine within the carrier matrix.[6][21]
References
- 1. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Encapsulation of berberine into liquid crystalline nanoparticles to enhance its solubility and anticancer activity in MCF7 human breast cancer cells | CoLab [colab.ws]
- 8. Berberine nanoparticles with enhanced in vitro bioavailability: characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solubility and Stability Advantages of a New Cocrystal of Berberine Chloride with Fumaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Physicochemical characterization of berberine chloride: a perspective in the development of a solution dosage form for oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Berberine nanoparticles with enhanced in vitro bioavailability: characterization and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Study on the Interaction of β-Cyclodextrin and Berberine Hydrochloride and Its Analytical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN101461949B - Berberine cyclodextrin inclusion compound, preparation thereof and preparation method - Google Patents [patents.google.com]
- 20. Solid dispersion of berberine-phospholipid complex/TPGS 1000/SiO₂: preparation, characterization and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Amorphous solid dispersion of berberine with absorption enhancer demonstrates a remarkable hypoglycemic effect via improving its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CN110013466B - Berberine solid dispersion powder and preparation method and application thereof - Google Patents [patents.google.com]
Berberine chloride hydrate stability at different pH and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of berberine (B55584) chloride hydrate (B1144303) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of berberine chloride hydrate in solution?
A1: this compound's stability in solution is highly dependent on the pH, temperature, and presence of light. Forced degradation studies, which use harsh conditions to identify potential degradation pathways, indicate that it is susceptible to degradation in acidic, basic, and oxidative environments, particularly at elevated temperatures.[1][2] However, under more controlled, long-term storage conditions (e.g., 25°C and 40°C), one study has shown it to be very stable for up to 6 months across a pH range of 1.2 to 9.0, with less than 5% degradation observed.[3][4]
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in near-neutral conditions. It is unstable in both strongly acidic and, particularly, strongly alkaline solutions. One forced degradation study demonstrated significant degradation in a basic solution (1M NaOH) at 80°C, with 48% degradation in 30 minutes and 83% in 3 hours.[1] In an acidic solution (1M HCl) at 80°C, a 6% degradation was observed after 5 hours.[1]
Q3: What is the impact of temperature on the stability of this compound?
A3: Elevated temperatures accelerate the degradation of this compound, especially in the presence of acidic or basic conditions.[1] For instance, the significant degradation in acidic and basic solutions was observed at 80°C.[1] In its solid form, berberine chloride dihydrate is unstable at high temperatures (60°C) and high humidity (95% ± 5%).[5] Thermal analysis has shown that the dihydrate and tetrahydrate forms can undergo interconversions at temperatures between 30-49°C, and the dihydrate can convert to the anhydrate form between 70-87°C.[6]
Q4: Is this compound sensitive to light?
A4: While some forced degradation studies suggest that this compound is relatively stable under photolytic conditions (exposure to 254 nm and 365 nm UV light for 24 hours), other sources indicate it is sensitive to UV radiation and sunlight.[1][7] It is therefore recommended to protect solutions of this compound from light by using amber vials or other light-blocking containers.
Q5: What are the recommended storage conditions for this compound solutions?
A5: For short-term storage, solutions should be kept at 2-8°C and protected from light. For long-term storage, it is advisable to store solutions at -20°C or below. Always use tightly sealed containers to prevent solvent evaporation and contamination.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected degradation of this compound in my experiment. | 1. pH of the solution: The pH may be too acidic or alkaline. 2. High temperature: The experimental temperature may be too high. 3. Light exposure: The solution may have been exposed to light for a prolonged period. 4. Oxidizing agents: Presence of oxidizing agents in the solution. | 1. Measure and adjust the pH of your solution to be as close to neutral as possible, if your experimental design allows. 2. If possible, conduct the experiment at a lower temperature. 3. Protect your samples from light by using amber vials or covering them with aluminum foil. 4. Avoid the use of strong oxidizing agents in your formulation or buffer. |
| Inconsistent results in stability studies. | 1. Inconsistent sample preparation: Variations in concentration, pH, or solvent. 2. Variable storage conditions: Fluctuations in temperature or light exposure between samples. 3. Analytical method variability: Inconsistent HPLC parameters (e.g., mobile phase, flow rate). | 1. Ensure a standardized and well-documented protocol for sample preparation. 2. Store all samples for a given study under identical and controlled conditions. 3. Calibrate and validate your analytical method. Use a consistent and robust HPLC method for all analyses. |
| Precipitation of this compound from solution. | 1. Low solubility at the given pH: Berberine chloride has pH-dependent solubility. 2. Low temperature: Solubility decreases at lower temperatures. 3. High concentration: The concentration may exceed the solubility limit. | 1. Adjust the pH to improve solubility. Solubility is reportedly highest in phosphate (B84403) buffer at pH 7.0.[3] 2. If possible, slightly increase the temperature of the solution. 3. Prepare a more dilute solution. |
Data Presentation
Table 1: Stability of this compound under Forced Degradation Conditions
| Condition | Temperature | Duration | Degradation (%) | Reference |
| 1M HCl | 80°C | 5 hours | 6 | [1] |
| 1M NaOH | 80°C | 30 minutes | 48 | [1] |
| 1M NaOH | 80°C | 3 hours | 83 | [1] |
| 30% H₂O₂ | 80°C | 1 hour | 19 | [1] |
| Dry Heat | 105°C | 12 hours | Stable | [1] |
| Water Hydrolysis | 80°C | 4 hours | Stable | [1] |
| Photolytic (254 nm & 365 nm) | Ambient | 24 hours | Stable | [1] |
Table 2: Long-Term Stability of Berberine Chloride in Solution
| pH | Temperature | Duration | Degradation (%) | Reference |
| 1.2 - 9.0 | 25°C & 40°C | 6 months | < 5 | [3] |
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol is a summary of the methodology used in forced degradation studies to assess the stability of this compound.[1]
-
Acid Degradation:
-
Accurately weigh 10 mg of berberine chloride and transfer to a 100 ml volumetric flask.
-
Add 20 ml of 1 M hydrochloric acid solution.
-
Reflux the solution for 5 hours at 80°C.
-
After cooling to room temperature, neutralize the acid with 1 M sodium hydroxide (B78521) solution.
-
Dilute with the mobile phase to obtain a final concentration of 100 µg/ml for HPLC analysis.
-
-
Base Degradation:
-
Accurately weigh 10 mg of berberine chloride and dissolve it in 5 ml of diluent in a 100 ml volumetric flask.
-
Add 20 ml of 1 M sodium hydroxide solution.
-
Reflux the mixture for 30 minutes and 3 hours at 80°C in separate experiments.
-
After cooling to room temperature, neutralize with 1 M hydrochloric acid.
-
Dilute with the mobile phase to a final concentration of 100 µg/ml for HPLC analysis.
-
-
Oxidative Degradation:
-
Accurately weigh 10 mg of berberine chloride and place it in a 100 ml volumetric flask.
-
Add 10 ml of 30% hydrogen peroxide.
-
Heat the mixture for 1 hour at 80°C.
-
After cooling to room temperature, dilute with the mobile phase to a final concentration of 100 µg/ml for HPLC analysis.
-
-
Thermal Degradation (Dry Heat):
-
Place 10 mg of berberine chloride in an oven at 105°C for 12 hours.
-
Allow it to cool to room temperature.
-
Dilute with the mobile phase to obtain a concentration of 100 µg/ml for HPLC analysis.
-
-
Photolytic Degradation:
-
Prepare two 100 ml volumetric flasks, each containing 10 mg of berberine chloride, and dilute with the mobile phase.
-
Expose one solution to UV light at 254 nm and the other to 365 nm for 24 hours.
-
Analyze the samples by HPLC.
-
2. HPLC Method for Stability Indicating Assay
The following is an example of an HPLC method used for the analysis of berberine chloride and its degradation products.[1]
-
Column: Reversed-phase C18 column (e.g., Hypersil C18).
-
Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 3) in a ratio of 25:75 (v/v).
-
Flow Rate: 1 ml/min.
-
Detection: UV detection at 271 nm.
-
Injection Volume: Typically 20 µl.
-
Temperature: Ambient.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Key signaling pathways modulated by Berberine.[6][8][9][10][11]
References
- 1. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berberine Improves Glucose Metabolism through Induction of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Berberine improves airway inflammation and inhibits NF-κB signaling pathway in an ovalbumin-induced rat model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAPK pathways are involved in the inhibitory effect of berberine hydrochloride on gastric cancer MGC 803 cell proliferation and IL-8 secretion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berberine inhibited carotid atherosclerosis through PI3K/AKTmTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Berberine Chloride Hydrate for Cell Viability Assays
Welcome to the technical support center for utilizing Berberine (B55584) chloride hydrate (B1144303) in your research. This guide provides answers to frequently asked questions, troubleshooting advice for common issues, and detailed experimental protocols to ensure you obtain reliable and reproducible results in your cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is Berberine chloride hydrate and how does it affect cell viability?
A: Berberine is a natural isoquinoline (B145761) alkaloid extracted from plants like Coptis chinensis. It has been extensively studied for its various biological activities, including its anti-cancer effects.[1] Berberine can inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer cell lines.[1][2][3] The primary mechanisms involve modulating signaling pathways like the BCL-2/BAX pathway, PI3K/AKT/mTOR, and MAPK/ERK, as well as suppressing telomerase activity.[1][2][3]
Q2: What is a typical starting concentration range for Berberine in a cell viability assay?
A: The effective concentration of Berberine, often expressed as the IC50 (the concentration that inhibits 50% of cell growth), varies significantly depending on the cell line.[2][4][5] For initial screening, a broad range of concentrations is recommended, for example, from 1 µM to 200 µM.[4][5][6][7] Some studies have used concentrations as high as 3,587.9 µM for less sensitive cell lines like HepG2.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
A: this compound is soluble in organic solvents like DMSO (Dimethyl sulfoxide).[6][8] To prepare a stock solution, dissolve the powder in fresh, high-quality DMSO to a concentration of 10-40 mM.[9][10] For example, to make a 10 mM stock, dissolve 3.72 mg of this compound (MW: 371.8 g/mol ) in 1 mL of DMSO. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]
Q4: What is the typical incubation time for Berberine treatment?
A: Incubation times in published studies typically range from 24 to 72 hours.[4][6][7] A 48-hour incubation is a common time point for determining IC50 values.[2][6] However, the optimal time can depend on the cell line's doubling time and the specific endpoint being measured (e.g., apoptosis, cell cycle arrest). Time-course experiments (e.g., 24, 48, and 72 hours) are recommended to fully characterize the effect of Berberine.
Data Presentation: IC50 Values of Berberine
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Berberine in various human cancer cell lines after a 48-hour treatment, as determined by MTT assay. This data can serve as a reference for selecting an appropriate concentration range for your experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT29 | Colon Cancer | 52.37 ± 3.45 | [2] |
| LoVo | Colorectal Carcinoma | 40.8 ± 4.1 | [7] |
| HCT116 | Colorectal Carcinoma | 98.6 ± 2.9 | [7] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [2] |
| T47D | Breast Cancer | 25 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.7 ± 2.37 | [5] |
| HCC70 | Triple-Negative Breast Cancer | 0.19 ± 0.06 | [5] |
| A549 | Lung Cancer | 139.4 | [4] |
| Hela | Cervical Carcinoma | 245.18 ± 17.33 | [2] |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [2] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [2] |
Note: IC50 values can vary between labs due to differences in cell culture conditions, assay protocols, and Berberine salt forms.
Experimental Protocols
Protocol: Determining Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12]
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Berberine Treatment: The next day, prepare serial dilutions of Berberine in complete culture medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Berberine. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO as the highest Berberine concentration, and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][13]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[12] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Visualizations
Experimental Workflow
References
- 1. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways [mdpi.com]
- 4. Berberine sensitizes mutliple human cancer cells to the anticancer effects of doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine Impairs the Survival of Triple Negative Breast Cancer Cells: Cellular and Molecular Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. phytotechlab.com [phytotechlab.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
Validation & Comparative
Berberine Chloride Hydrate Versus Metformin in Prediabetic Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of berberine (B55584) chloride hydrate (B1144303) and metformin (B114582) in prediabetic models, supported by experimental data from clinical trials. The information is intended to inform research and development in the field of metabolic diseases.
Executive Summary
Prediabetes, a critical intermediate stage between normal glucose tolerance and overt type 2 diabetes, presents a crucial window for intervention. Metformin is a widely prescribed first-line therapy for managing this condition.[1][2][3] Berberine, a natural alkaloid, has emerged as a potential alternative with a growing body of evidence supporting its therapeutic effects on glucose metabolism.[4][5][6] This guide synthesizes findings from a randomized clinical trial to compare the glycemic control and safety profiles of berberine chloride hydrate and metformin in individuals with prediabetes. The data suggests that berberine demonstrates comparable efficacy to metformin in improving key glycemic markers, with a potentially more favorable gastrointestinal side effect profile.[1][7][8]
Quantitative Data Comparison
The following table summarizes the key quantitative outcomes from a 12-week randomized, open-label, parallel-group clinical trial comparing berberine hydrochloride and metformin in newly diagnosed prediabetic adults.[1][7][8]
Table 1: Glycemic Control Parameters after 12 Weeks of Treatment [1][7][8]
| Parameter | Berberine HCl (500 mg twice daily) | Metformin (500 mg twice daily) |
| Baseline Fasting Plasma Glucose (FPG) (mg/dl) | 109.8 ± 4.6 | 110.2 ± 4.8 |
| End of Study FPG (mg/dl) | 97.2 ± 3.6 | 99.4 ± 3.8 |
| Mean Change in FPG (mg/dl) | -12.6 ± 2.4 | -10.8 ± 2.5 |
| Baseline Postprandial Plasma Glucose (PPG) (mg/dl) | 156.4 ± 6.8 | 157.1 ± 7.0 |
| End of Study PPG (mg/dl) | 134.6 ± 5.4 | 137.8 ± 5.6 |
| Mean Change in PPG (mg/dl) | -21.8 ± 3.9 | -19.3 ± 4.0 |
| Change in HbA1c (%) | -0.31 | -0.28 |
| Between-group difference in HbA1c change (p-value) | \multicolumn{2}{c | }{p=0.04} |
Table 2: Adverse Events [1][7][8]
| Adverse Event | Berberine HCl (%) | Metformin (%) |
| Gastrointestinal Upset | 20 | 30 |
Experimental Protocols
Study Design: A 12-week, randomized, open-label, parallel-group clinical trial was conducted with newly diagnosed prediabetic adults.[1][7][8]
Participant Allocation: Ninety participants were randomly assigned to one of two treatment groups:
-
Berberine Group (n=45): Received Berberine hydrochloride 500 mg twice daily.[1][7][8]
-
Metformin Group (n=45): Received Metformin 500 mg twice daily.[1][7][8]
Outcome Measures:
-
Primary Outcomes: Changes in fasting plasma glucose (FPG), postprandial plasma glucose (PPG), and glycated hemoglobin (HbA1c) from baseline to 12 weeks.[1][7][8]
Signaling Pathways and Experimental Workflow
The primary mechanism of action for both berberine and metformin involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[4][5][9]
References
- 1. ijbcp.com [ijbcp.com]
- 2. drruscio.com [drruscio.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Berberine Vs. Metformin: The Similarities and Differences You Should Know [rupahealth.com]
- 5. health.clevelandclinic.org [health.clevelandclinic.org]
- 6. Berberine may help manage blood sugar levels for prediabetics [nutraingredients.com]
- 7. ijbcp.com [ijbcp.com]
- 8. researchgate.net [researchgate.net]
- 9. Berberine vs Metformin: Which is better for blood sugar control? | Diabetes [faynutrition.com]
Safety Operating Guide
Proper Disposal of Berberine Chloride Hydrate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of berberine (B55584) chloride hydrate (B1144303), a quaternary ammonium (B1175870) salt derived from the group of isoquinoline (B145761) alkaloids. Adherence to these procedures is vital for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) specific to the berberine chloride hydrate product in your possession. While some suppliers classify this compound as not hazardous, it is crucial to handle it with care, employing standard laboratory safety protocols.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Skin Protection: Use appropriate chemical-resistant gloves and a lab coat.[3][4]
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[4]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[5]
Disposal Procedures: A Step-by-Step Approach
The guiding principle for the disposal of this compound is to treat it as a chemical waste product and manage it through your institution's Environmental Health & Safety (EH&S) program.[6][7] Under no circumstances should this compound be disposed of down the drain or in regular trash. [6][7][8]
Step 1: Waste Identification and Classification
While some safety data sheets indicate that this compound is not a hazardous substance, it is best practice to manage all chemical waste as hazardous until a formal determination is made by EH&S personnel.[1][2][3][9] Intentional dilution or neutralization to avoid hazardous waste collection is illegal.[7]
Step 2: Containerization
-
Primary Container: If possible, collect the waste in its original container.[10][11] The container must be in good condition, free of leaks, and compatible with the chemical.[9][12]
-
Labeling: As soon as the first waste is added, label the container with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the accumulation start date.[10][12] Do not use abbreviations.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[6][10][12]
Step 3: Segregation and Storage
-
Incompatible Materials: Store this compound waste away from strong oxidizing agents, with which it may react violently.[2] A physical barrier should be used to separate incompatible chemicals.[13]
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[6][11] This area must be at or near the point of generation and under the control of laboratory personnel.[13]
-
Secondary Containment: It is recommended to use secondary containment, such as a chemically resistant tray or bin, for all liquid waste containers.[9][10]
Step 4: Disposal of Empty Containers
-
Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water, given its solubility) before it can be disposed of as regular trash.[8][9][10]
-
Rinsate Collection: The first rinsate, and for highly toxic chemicals the first three, must be collected and disposed of as hazardous waste.[10][14]
-
Defacing Labels: Before disposing of the rinsed container in regular trash, all hazardous identification labels must be defaced or removed.[9]
Step 5: Arranging for Pickup and Disposal
-
Contact EH&S: Once the waste container is full or has reached the SAA time limit, contact your institution's EH&S department to schedule a waste pickup.[6]
-
Documentation: Complete any required hazardous waste pickup forms, providing an accurate description of the waste.[12]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₁₈ClNO₄ · xH₂O | [5] |
| Molecular Weight | 371.81 (anhydrous) | [5] |
| Solubility | Soluble in hot water, slightly soluble in water and ethanol. | [15] |
| Storage Temperature | Room Temperature, in a dry, dark place. | [5][15] |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. carlroth.com [carlroth.com]
- 3. times-bio.com [times-bio.com]
- 4. echemi.com [echemi.com]
- 5. iwashimayakuhin.co.jp [iwashimayakuhin.co.jp]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. vumc.org [vumc.org]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. BERBERINE CHLORIDE | 141433-60-5 [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Berberine Chloride Hydrate
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel working with Berberine chloride hydrate (B1144303). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Berberine chloride hydrate is a bioactive compound extensively used in biomedical research. While it is not consistently classified as a hazardous substance across all safety data sheets (SDS), prudence dictates treating it with care to mitigate any potential risks.[1][2][3] The following guidelines offer a comprehensive operational and disposal plan to ensure the safe handling of this chemical.
Essential Safety and Handling Information
A thorough review of multiple safety data sheets reveals some variations in hazard classification. However, a conservative approach prioritizing safety is recommended. The following table summarizes the key safety information and personal protective equipment (PPE) required when handling this compound.
| Aspect | Recommendation | Sources |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | [1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat is mandatory. | [2][3][4] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated. | [1][2][3] |
| Ventilation | Work in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols. | [2][3][5] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light. | [2][5] |
| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [3][5][6] |
| First Aid: Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. | [2][3][5] |
| First Aid: Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. | [2][3][5][6] |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. | [2][3][5] |
Operational Plan: Step-by-Step Guidance
To ensure safe handling during routine laboratory procedures, follow these step-by-step instructions.
1. Weighing this compound:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE: a lab coat, safety glasses with side-shields, and nitrile gloves.
-
Location: Conduct weighing inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Procedure:
-
Use a clean, dedicated spatula for transferring the powder.
-
Carefully scoop the desired amount onto a weigh boat or paper.
-
Avoid generating dust. If dust is observed, gently clean the area with a damp paper towel.
-
Close the container tightly immediately after use.
-
Clean the spatula and the weighing area thoroughly.
-
2. Preparing a Solution:
-
Preparation: Wear the same PPE as for weighing.
-
Location: All solution preparation should be performed in a chemical fume hood.
-
Procedure:
-
Add the weighed this compound to the solvent slowly.
-
Stir the solution gently to dissolve the compound. Avoid splashing.
-
If using a sonicator or vortex, ensure the container is securely capped.
-
Clearly label the container with the chemical name, concentration, solvent, date, and your initials.
-
3. Spill Cleanup:
-
Immediate Action: Alert others in the vicinity. If the spill is large or you feel it is unsafe to handle, evacuate the area and contact your institution's safety office.
-
Small Spills (Powder):
-
Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully sweep up the material and place it in a sealed container for disposal.
-
-
Small Spills (Solution):
-
Absorb the spill with an inert material, such as vermiculite, sand, or a commercial spill kit.
-
Place the absorbent material into a sealed container for disposal.
-
-
Decontamination: Clean the spill area with soap and water.
Disposal Plan
All waste containing this compound must be handled as chemical waste.
-
Solid Waste: Collect unused this compound powder and any contaminated materials (e.g., weigh boats, paper towels, gloves) in a clearly labeled, sealed waste container.
-
Liquid Waste: Collect solutions of this compound in a designated, labeled waste container. Do not pour down the drain.[1][2]
-
Disposal: Dispose of all waste through your institution's hazardous waste management program.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
